Iso Rizatriptan-d6
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H19N5 |
|---|---|
Molecular Weight |
275.38 g/mol |
IUPAC Name |
2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-2-yl]-N,N-bis(trideuteriomethyl)ethanamine |
InChI |
InChI=1S/C15H19N5/c1-19(2)6-5-14-8-13-7-12(3-4-15(13)18-14)9-20-11-16-10-17-20/h3-4,7-8,10-11,18H,5-6,9H2,1-2H3/i1D3,2D3 |
InChI Key |
ABKUUFDCAHYSCG-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCC1=CC2=C(N1)C=CC(=C2)CN3C=NC=N3)C([2H])([2H])[2H] |
Canonical SMILES |
CN(C)CCC1=CC2=C(N1)C=CC(=C2)CN3C=NC=N3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Iso Rizatriptan-d6
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Iso Rizatriptan-d6, a deuterated isotopologue of a positional isomer of the anti-migraine drug Rizatriptan. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, synthesis, analytical methodologies, and biological context. All quantitative data is presented in structured tables for ease of comparison, and key experimental protocols and signaling pathways are detailed and visualized.
Introduction to Rizatriptan and its Isotopologues
Rizatriptan is a second-generation triptan, a class of drugs that are selective serotonin 5-HT1B and 5-HT1D receptor agonists.[1] It is widely used for the acute treatment of migraine headaches.[2] Rizatriptan's therapeutic effect is attributed to its ability to cause vasoconstriction of cranial blood vessels and inhibit the release of pro-inflammatory neuropeptides.[3]
Deuterated analogs of pharmaceutical compounds, such as Rizatriptan-d6, are valuable tools in drug development and clinical analysis. The substitution of hydrogen with deuterium atoms results in a heavier molecule, which can be easily distinguished by mass spectrometry. This makes deuterated compounds ideal for use as internal standards in quantitative bioanalytical assays, ensuring accuracy and precision.[4] Furthermore, deuteration can sometimes alter the metabolic profile of a drug, a field of study with growing interest.[4]
Chemical Identity and Structure
Rizatriptan
-
IUPAC Name: N,N-dimethyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine
-
Chemical Formula: C15H19N5
-
Molar Mass: 269.35 g/mol
Rizatriptan-d6
Rizatriptan-d6 is a stable isotope-labeled version of Rizatriptan. Based on commercially available standards, the six deuterium atoms are located on the two methyl groups of the terminal dimethylamine moiety.
-
Putative IUPAC Name: N,N-di(trideuteriomethyl)-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine
-
Chemical Formula: C15H13D6N5
-
Molar Mass: 275.39 g/mol
This compound
"this compound" is understood to be a deuterated positional isomer of Rizatriptan. While the exact structure is not definitively published in peer-reviewed literature, commercial sources and the study of Rizatriptan's impurities suggest that "Iso Rizatriptan" is the 2-substituted indole isomer, also known as Rizatriptan Impurity C. In this isomer, the dimethylaminoethyl side chain is attached to the 2-position of the indole ring instead of the 3-position.
-
Putative IUPAC Name: N,N-di(trideuteriomethyl)-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-2-yl]ethanamine
-
Chemical Formula: C15H13D6N5
-
Molar Mass: 275.39 g/mol
Table 1: Chemical Properties of Rizatriptan and its Deuterated Analogs
| Compound | IUPAC Name | Chemical Formula | Molar Mass ( g/mol ) | CAS Number |
| Rizatriptan | N,N-dimethyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine | C15H19N5 | 269.35 | 144034-80-0 |
| Rizatriptan-d6 | N,N-di(trideuteriomethyl)-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine | C15H13D6N5 | 275.39 | 606927-07-5 |
| This compound | N,N-di(trideuteriomethyl)-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-2-yl]ethanamine (Putative) | C15H13D6N5 | 275.39 | 1329834-30-1 |
Synthesis and Experimental Protocols
Detailed, step-by-step synthesis protocols for deuterated compounds are often proprietary. However, based on the published synthesis of Rizatriptan and its impurities, a general synthetic strategy can be outlined.
General Synthesis of Rizatriptan
The synthesis of Rizatriptan has been approached through various routes, with the Fischer indole synthesis being a common method. This typically involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone.
Putative Synthesis of this compound
The synthesis of the 2-substituted isomer would likely follow a different synthetic route that directs the formation of the side chain at the C2 position of the indole ring. A plausible approach for the synthesis of the non-deuterated iso-rizatriptan (Impurity C) has been described and involves a multi-step process starting from 2-iodo-4-nitroaniline.
Experimental Workflow for the Synthesis of Iso Rizatriptan (Impurity C - Non-deuterated)
Caption: Putative synthetic workflow for non-deuterated Iso Rizatriptan.
To produce this compound, a deuterated source of dimethylamine (dimethylamine-d6) would be used in the substitution step (Step D to E in the diagram).
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the standard method for the quantification of Rizatriptan and its metabolites in biological matrices. Due to its distinct mass, Rizatriptan-d6 is an excellent internal standard for these assays. A similar methodology would be applicable for the analysis of this compound.
LC-MS/MS Method for Rizatriptan in Human Plasma
A detailed protocol for the analysis of Rizatriptan in human plasma using LC-MS/MS has been published.
Table 2: Example of LC-MS/MS Parameters for Rizatriptan Analysis
| Parameter | Value |
| Liquid Chromatography | |
| Column | Lichrospher C18 (4.6mm x 50mm, 5 µm) |
| Mobile Phase | Acetonitrile-10mM aqueous ammonium acetate-acetic acid (50:50:0.5, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Positive Ion Electrospray (ESI+) |
| Detection Mode | Selected Reaction Monitoring (SRM) |
| Precursor Ion (m/z) | 270 |
| Product Ion (m/z) | 201 |
| Internal Standard | Granisetron (or Rizatriptan-d6) |
Experimental Workflow for Bioanalytical Sample Analysis
Caption: General workflow for the bioanalysis of Rizatriptan.
Biological Activity and Signaling Pathway
Rizatriptan exerts its therapeutic effects by acting as a selective agonist for the 5-HT1B and 5-HT1D serotonin receptors. These are G-protein coupled receptors (GPCRs). The binding of Rizatriptan to these receptors initiates a signaling cascade that leads to the constriction of dilated cranial blood vessels and the inhibition of the release of inflammatory neuropeptides.
5-HT1B/1D Receptor Signaling Pathway
The 5-HT1B and 5-HT1D receptors are coupled to the inhibitory G-protein, Gαi/o.
Signaling Pathway of Rizatriptan at 5-HT1B/1D Receptors
References
An In-depth Technical Guide on the Core Chemical Properties of Rizatriptan-d6
Introduction
This technical guide provides a comprehensive overview of the chemical and pharmacological properties of Rizatriptan-d6. Rizatriptan is a potent and selective serotonin 5-HT1B/1D receptor agonist used in the acute treatment of migraine headaches.[1][2] Its deuterated analog, Rizatriptan-d6, serves as an invaluable internal standard for its quantification in biological matrices by mass spectrometry, ensuring accuracy and precision in pharmacokinetic and bioequivalence studies.[3][4]
Core Chemical Properties
The core chemical properties of Rizatriptan and its deuterated analog are summarized below. The deuterated form, Rizatriptan-d6, typically has deuterium atoms replacing hydrogen atoms on the N,N-dimethylamino group.
| Property | Rizatriptan | Rizatriptan-d6 | Rizatriptan-d6 Benzoate |
| IUPAC Name | N,N-dimethyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine | 2-(5-((1H-1,2,4-triazol-1-yl)methyl)-1H-indol-3-yl)-N,N-bis(methyl-d3)ethan-1-amine | 2-(5-((1H-1,2,4-triazol-1-yl)methyl)-1H-indol-3-yl)-N,N-bis(methyl-d3)ethan-1-amine, monobenzoate |
| CAS Number | 145202-66-0 | 1329834-30-1 (for "Iso Rizatriptan-d6") | 1216984-85-8 |
| Molecular Formula | C₁₅H₁₉N₅ | C₁₅H₁₃D₆N₅ | C₁₅H₁₃D₆N₅ • C₇H₆O₂ |
| Molecular Weight | 269.35 g/mol | 269.34 g/mol | 397.5 g/mol |
| Appearance | White to off-white crystalline solid | Pale-Yellow Solid | Solid |
| Solubility | Soluble in water (~42 mg/mL as free base) | DMSO (Slightly), Methanol (Slightly, Heated) | DMSO: soluble |
| Melting Point | 171-174°C |
Pharmacological Profile
Mechanism of Action
Rizatriptan exerts its therapeutic effects in migraine through agonist activity at serotonin 5-HT1B and 5-HT1D receptors. The proposed mechanisms include:
-
Cranial Vasoconstriction: Activation of 5-HT1B receptors on intracranial blood vessels leads to their constriction, counteracting the vasodilation associated with migraine pain.
-
Inhibition of Neuropeptide Release: Agonism at 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory vasoactive neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP).
-
Reduced Trigeminal Pain Transmission: Rizatriptan is thought to decrease the transmission of pain signals within the trigeminal pain pathways in the brainstem.
Rizatriptan has a high affinity for 5-HT1B and 5-HT1D receptors and weak affinity for other 5-HT1 receptor subtypes. It shows no significant activity at 5-HT₂, 5-HT₃, adrenergic, dopaminergic, histaminergic, or muscarinic receptors.
Pharmacokinetic Properties
The pharmacokinetic profile of Rizatriptan is characterized by rapid absorption and metabolism. Deuteration in Rizatriptan-d6 does not alter the pharmacokinetic properties but allows it to be distinguished from the unlabeled drug by mass spectrometry.
| Parameter | Value |
| Bioavailability | ~45% |
| Time to Peak Plasma Concentration (Tmax) | 1 - 1.5 hours |
| Plasma Half-life | 2 - 3 hours |
| Plasma Protein Binding | 14% (minimal) |
| Metabolism | Primarily by monoamine oxidase-A (MAO-A) to an inactive indole acetic acid metabolite. A minor active metabolite, N-monodesmethyl-rizatriptan, is also formed. |
| Excretion | ~82% in urine and ~12% in feces. Approximately 14% of an oral dose is excreted as unchanged rizatriptan in the urine. |
Experimental Protocols
Synthesis of Rizatriptan
The synthesis of Rizatriptan can be achieved through various routes, with a common strategy being the Fischer indole synthesis. A general overview of a synthetic approach is as follows:
-
Preparation of the Hydrazine Intermediate: A substituted phenylhydrazine is prepared. For Rizatriptan, this would be (4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)hydrazine. This can be synthesized from 4-nitrobenzyl bromide and 1,2,4-triazole, followed by reduction of the nitro group to an amine, diazotization, and subsequent reduction to the hydrazine.
-
Fischer Indole Synthesis: The prepared hydrazine is reacted with 4,4-dimethoxy-N,N-dimethylbutan-1-amine under acidic conditions. This condensation and subsequent cyclization reaction forms the indole ring core of Rizatriptan.
-
Purification: The crude Rizatriptan is then purified, typically by crystallization of a salt form, such as the benzoate salt, to yield the final active pharmaceutical ingredient.
The synthesis of Rizatriptan-d6 would follow a similar pathway, utilizing a deuterated version of N,N-dimethylbutan-1-amine or by performing a deuteromethylation step on a desmethyl precursor.
Quantification of Rizatriptan in Plasma using LC-MS/MS with Rizatriptan-d6
This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Rizatriptan in human plasma, using Rizatriptan-d6 as the internal standard.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of Rizatriptan-d6 internal standard working solution.
-
Vortex mix for 10 seconds.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate).
-
Vortex for 2 minutes, then centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
Chromatographic Conditions:
-
LC System: Agilent 1200 series or equivalent.
-
Column: C18 column (e.g., Zorbax Eclipse XDB-C18, 4.6 x 50 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 10 mM ammonium acetate in a 50:50 (v/v) ratio.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., API 4000).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Rizatriptan: m/z 270.2 → 201.2
-
Rizatriptan-d6: m/z 276.2 → 207.2
-
-
Ion Source Parameters: Optimized for maximum signal (e.g., Curtain Gas: 20 psi, IonSpray Voltage: 5500 V, Temperature: 500°C).
-
-
Quantification:
-
A calibration curve is constructed by plotting the peak area ratio of Rizatriptan to Rizatriptan-d6 against the nominal concentration of the calibration standards.
-
The concentration of Rizatriptan in the quality control and unknown samples is determined using the linear regression equation from the calibration curve.
-
References
A Technical Guide to Rizatriptan-d6: Synthesis, Analysis, and Biological Activity
This in-depth technical guide provides a comprehensive overview of Rizatriptan-d6, a deuterated isotopologue of the selective 5-hydroxytryptamine (5-HT)1B/1D receptor agonist, Rizatriptan. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, analytical methodologies, and the signaling pathways associated with its non-deuterated counterpart.
Chemical and Physical Data
Rizatriptan-d6 is primarily utilized as an internal standard in pharmacokinetic and metabolic studies of Rizatriptan due to its similar chemical and physical properties but distinct mass. This allows for accurate quantification of the parent drug in biological matrices by mass spectrometry.
There can be ambiguity in the nomenclature of deuterated compounds. Below is a clarification of related entities:
-
Iso Rizatriptan-d6: This term may refer to an isomeric form of Rizatriptan-d6. However, in the context of commercially available standards, it often refers to Rizatriptan-d6 itself.
-
Rizatriptan-d6: The deuterated form of Rizatriptan, where six hydrogen atoms have been replaced by deuterium.
-
Rizatriptan-d6 Benzoate: The benzoate salt of Rizatriptan-d6, a common formulation for improved stability and handling.
For the purpose of this guide, we will focus on Rizatriptan-d6 and its benzoate salt, the most relevant forms for research applications.
Quantitative Data
The key quantitative data for Rizatriptan-d6 and its related compounds are summarized in the table below for easy comparison.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 1329834-30-1[1][2] | C₁₅H₁₃D₆N₅ | 275.38 |
| Rizatriptan-d6 | 606927-07-5[3][4] | C₁₅H₁₃D₆N₅ | 275.38 |
| Rizatriptan-d6 Benzoate | 1216984-85-8[2] | C₂₂H₁₉D₆N₅O₂ | 397.50 |
| Rizatriptan (Parent) | 144034-80-0 | C₁₅H₁₉N₅ | 269.34 |
| Rizatriptan Benzoate | 145202-66-0 | C₂₂H₂₅N₅O₂ | 391.46 |
Synthesis and Formulation
The synthesis of Rizatriptan-d6 typically involves the introduction of deuterium atoms at specific positions in the Rizatriptan molecule. A common strategy is the reductive amination of a suitable precursor with a deuterated reagent.
General Synthesis Workflow
A generalized workflow for the synthesis of Rizatriptan, which can be adapted for its deuterated analog, is presented below. The key difference for Rizatriptan-d6 synthesis would be the use of deuterated reagents, such as deuterated dimethylamine, in the final steps.
A generalized synthetic workflow for Rizatriptan-d6.
Experimental Protocols: Analytical Methods
A variety of analytical methods have been developed for the quantification of Rizatriptan in biological fluids and pharmaceutical formulations. These methods can be adapted for Rizatriptan-d6, primarily by adjusting the mass spectrometric detection parameters.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely used technique for the separation and quantification of Rizatriptan.
-
Column: Hiper C18 column (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of phosphate buffer (20 mM, pH 3.2) and methanol (70:30 v/v) with isocratic elution.
-
Flow Rate: 1 mL/min
-
Detection: UV detection at 225 nm.
-
Retention Time: Approximately 5.17 min for Rizatriptan benzoate.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for quantifying Rizatriptan and Rizatriptan-d6 in biological samples due to its high sensitivity and selectivity.
-
Sample Preparation: Protein precipitation followed by solid-phase extraction.
-
Chromatographic Conditions: Similar to RP-HPLC, but often with a gradient elution to improve peak shape and reduce matrix effects.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
Rizatriptan: Precursor ion (m/z) -> Product ion (m/z)
-
Rizatriptan-d6: Precursor ion (m/z+6) -> Product ion (m/z+6)
-
The specific mass transitions would need to be optimized for the instrument being used.
Mechanism of Action and Signaling Pathways
Rizatriptan is a selective agonist for the 5-HT1B and 5-HT1D receptors. Its antimigraine effect is attributed to three primary mechanisms:
-
Vasoconstriction: Agonism at 5-HT1B receptors on intracranial blood vessels leads to their constriction, counteracting the vasodilation associated with migraine attacks.
-
Inhibition of Neuropeptide Release: Activation of presynaptic 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory vasoactive neuropeptides, such as calcitonin gene-related peptide (CGRP).
-
Inhibition of Nociceptive Transmission: Rizatriptan is thought to inhibit pain signal transmission within the trigeminal nucleus caudalis in the brainstem.
5-HT1B/1D Receptor Signaling Pathway
The signaling cascade initiated by Rizatriptan binding to 5-HT1B/1D receptors is depicted below.
Signaling pathway of Rizatriptan via 5-HT1B/1D receptors.
This guide provides a foundational understanding of this compound for research and development purposes. For specific applications, further optimization of experimental protocols and a deeper investigation into the synthesis of specific isomers may be required.
References
Technical Guide: Iso Rizatriptan-d6 for Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rizatriptan is a selective serotonin 5-HT1B and 5-HT1D receptor agonist used in the acute treatment of migraine headaches.[1][2][3] During the synthesis and manufacturing of active pharmaceutical ingredients (APIs) like Rizatriptan, various process-related impurities and degradation products can form. Regulatory bodies require the identification and quantification of these impurities to ensure the safety and efficacy of the final drug product.
One such process-related impurity is an isomer of Rizatriptan, referred to as "Iso Rizatriptan." This isomer is identified as 2-(5-((1H-1,2,4-triazol-1-yl)methyl)-1H-indole-2-yl)-N,N-dimethylethanamine, where the ethylamine side chain is located at the 2-position of the indole ring, in contrast to the 3-position in Rizatriptan.[4][5]
To accurately quantify this impurity in analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled (SIL) internal standard is essential. Iso Rizatriptan-d6 is the deuterated analog of Iso Rizatriptan, serving as an ideal internal standard for its quantification. This guide provides a comprehensive overview of the technical details of this compound.
Chemical and Physical Properties
Stable isotope-labeled compounds are critical for providing accuracy and precision in quantitative mass spectrometry. Below is a summary of the key chemical properties of this compound and related compounds.
| Property | This compound | Rizatriptan | Rizatriptan Benzoate |
| Synonyms | - | N,N-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-3-ethanamine | N,N-dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-3-ethanamine monobenzoate |
| CAS Number | 1329834-30-1 | 144034-80-0 | 145202-66-0 |
| Molecular Formula | C15H13D6N5 | C15H19N5 | C22H25N5O2 |
| Molecular Weight | 269.34 g/mol | 269.34 g/mol | 391.475 g/mol |
| IUPAC Name | N,N-bis(methyl-d3)-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-2-yl]ethanamine | N,N-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine | benzoic acid;N,N-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine |
Application in Quantitative Analysis
This compound is intended for use as an internal standard in the quantification of the Iso Rizatriptan impurity by GC- or LC-MS. The use of a deuterated internal standard is the preferred method for correcting matrix effects in LC-MS/MS assays. Since the deuterated standard is chemically identical to the analyte, it co-elutes and experiences similar ionization suppression or enhancement, leading to more accurate and precise quantification.
Below is a logical workflow for the use of this compound as an internal standard.
Caption: Workflow for quantification using a deuterated internal standard.
Experimental Protocol: Quantification of Iso Rizatriptan by LC-MS/MS
This section provides a representative protocol for the quantification of the Iso Rizatriptan impurity in a Rizatriptan API sample.
4.1 Materials and Reagents
-
Iso Rizatriptan reference standard
-
This compound internal standard
-
Rizatriptan API sample
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid
-
Ammonium formate
-
Ultrapure water
-
HPLC column (e.g., C18, 50 mm x 2.1 mm, 1.8 µm)
4.2 Preparation of Solutions
-
Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Iso Rizatriptan and this compound in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Iso Rizatriptan stock solution. Spike each standard with a constant concentration of this compound.
-
Sample Preparation: Dissolve a known amount of the Rizatriptan API sample in a suitable solvent to achieve a target concentration. Spike with the same constant concentration of this compound as the calibration standards.
4.3 LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A UHPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
LC Method:
-
Column Temperature: 40 °C
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B over a few minutes.
-
-
MS Method:
-
Ionization Mode: Positive ESI
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both Iso Rizatriptan and this compound. Transitions would need to be optimized, but would be based on their respective molecular weights.
-
4.4 Data Analysis
-
Integrate the peak areas for the MRM transitions of both the analyte (Iso Rizatriptan) and the internal standard (this compound).
-
Calculate the peak area ratio of the analyte to the internal standard for all samples and standards.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Iso Rizatriptan in the test sample by interpolating its peak area ratio from the calibration curve.
Pharmacological Context: 5-HT1B/1D Receptor Signaling
Rizatriptan exerts its therapeutic effect by acting as an agonist at serotonin 5-HT1B and 5-HT1D receptors. These receptors are G-protein coupled receptors (GPCRs) linked to an inhibitory G-protein (Gαi/o). The activation of these receptors is believed to cause:
-
Vasoconstriction of dilated intracranial blood vessels.
-
Inhibition of the release of pro-inflammatory neuropeptides from trigeminal nerve endings.
-
Inhibition of nociceptive neurotransmission.
The downstream signaling cascade is illustrated below.
Caption: Simplified signaling pathway of the 5-HT1B/1D receptor.
Conclusion
This compound is an essential tool for the accurate quantification of the Iso Rizatriptan impurity in pharmaceutical development and quality control. Its use as a stable isotope-labeled internal standard in LC-MS/MS methods ensures reliable and reproducible results, which are crucial for meeting regulatory requirements and ensuring patient safety. Understanding the chemical properties, analytical applications, and the pharmacological context of the parent compound provides a comprehensive foundation for researchers and scientists in the field.
References
An In-Depth Technical Guide on the Core Mechanism of Action: Iso Rizatriptan-d6
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of Rizatriptan, a selective serotonin 5-HT1B/1D receptor agonist used in the acute treatment of migraine. The guide further explores the theoretical implications of isotopic labeling with deuterium (d6) on the pharmacokinetics of Rizatriptan, creating Iso Rizatriptan-d6. While specific experimental data for Rizatriptan-d6 is not publicly available, this document extrapolates its expected pharmacological profile based on the known properties of Rizatriptan and the established principles of the kinetic isotope effect. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are provided to support further research and development in this area.
Introduction: The Role of Rizatriptan in Migraine Therapy
Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by symptoms such as nausea, photophobia, and phonophobia. The pathophysiology of migraine is complex but is understood to involve the activation of the trigeminovascular system, leading to the release of vasoactive neuropeptides, most notably calcitonin gene-related peptide (CGRP), which causes vasodilation of cranial blood vessels and neurogenic inflammation.
Rizatriptan is a second-generation triptan that has proven effective in the acute treatment of migraine attacks.[1][2] Its therapeutic efficacy stems from its high affinity and agonist activity at serotonin (5-hydroxytryptamine or 5-HT) receptors of the 1B and 1D subtypes.[3] This guide will delve into the molecular mechanisms through which Rizatriptan exerts its anti-migraine effects and discuss the potential impact of deuteration on its metabolic profile.
The Core Mechanism of Action of Rizatriptan
The therapeutic action of Rizatriptan is primarily mediated through its agonist activity at 5-HT1B and 5-HT1D receptors, which are expressed on intracranial blood vessels and sensory nerves of the trigeminal system.[3] The activation of these receptors leads to a cascade of events that collectively ameliorate migraine symptoms.
Vasoconstriction of Cranial Blood Vessels
During a migraine attack, the dilation of intracranial extracerebral blood vessels is a key contributor to the pulsating pain. Rizatriptan, by acting as an agonist at 5-HT1B receptors located on the smooth muscle of these vessels, induces vasoconstriction.[1] This action helps to counteract the vasodilation and restore normal blood vessel tone, thereby alleviating the headache.
Inhibition of Neuropeptide Release
The activation of the trigeminovascular system results in the release of pro-inflammatory neuropeptides, including CGRP and Substance P, from the trigeminal nerve endings. These neuropeptides contribute to vasodilation, plasma protein extravasation, and the transmission of pain signals. Rizatriptan, through its agonist activity at presynaptic 5-HT1D receptors on trigeminal neurons, inhibits the release of these vasoactive neuropeptides. This reduction in neuropeptide release helps to suppress neurogenic inflammation and pain transmission.
Inhibition of Nociceptive Neurotransmission
Beyond its peripheral effects, evidence suggests that Rizatriptan may also have a central mechanism of action by inhibiting nociceptive neurotransmission within the brainstem, specifically in the trigeminal nucleus caudalis.
This compound: The Rationale for Deuteration
This compound is a deuterated analog of Rizatriptan, in which six hydrogen atoms have been replaced with deuterium atoms. Deuterium is a stable, non-radioactive isotope of hydrogen that contains an additional neutron, making it approximately twice as heavy. This subtle change in mass can have a significant impact on the metabolic stability of a drug molecule due to the kinetic isotope effect (KIE).
The C-D bond is stronger than the C-H bond, and therefore requires more energy to break. For drugs where the cleavage of a C-H bond is a rate-limiting step in their metabolism, replacing that hydrogen with deuterium can slow down the metabolic process.
Metabolism of Rizatriptan and the Potential Impact of Deuteration
The primary metabolic pathway of Rizatriptan is oxidative deamination by monoamine oxidase-A (MAO-A) to an inactive indole acetic acid metabolite. This extensive first-pass metabolism contributes to its relatively low oral bioavailability of approximately 45%.
By strategically placing deuterium atoms at the sites of MAO-A metabolism on the Rizatriptan molecule, it is hypothesized that the rate of oxidative deamination would be reduced. This could lead to:
-
Increased Bioavailability: A slower first-pass metabolism would result in a greater proportion of the administered dose reaching systemic circulation.
-
Extended Half-Life: A reduced rate of elimination would prolong the duration of action of the drug.
-
Improved Pharmacokinetic Profile: A more predictable and sustained plasma concentration could lead to a more consistent therapeutic effect.
It is important to note that while the pharmacokinetic profile is expected to be altered, the pharmacodynamic properties of Rizatriptan-d6, i.e., its binding affinity and efficacy at 5-HT1B/1D receptors, are not anticipated to change significantly, as deuterium substitution is not expected to alter the molecule's shape or its interaction with the receptor binding pocket.
Quantitative Data
Due to the lack of publicly available preclinical or clinical studies on this compound, a direct quantitative comparison with Rizatriptan is not possible at this time. The following tables summarize the available quantitative data for Rizatriptan.
Table 1: Pharmacokinetic Parameters of Rizatriptan (Oral Administration)
| Parameter | Value | Reference(s) |
| Bioavailability | ~45% | |
| Tmax (Time to Peak Plasma Concentration) | 1.0 - 1.5 hours | |
| Plasma Half-life | 2 - 3 hours | |
| Protein Binding | 14% | |
| Volume of Distribution | 140 L (males), 110 L (females) |
Table 2: Receptor Binding Affinity and Functional Activity of Rizatriptan
| Parameter | Receptor | Value | Reference(s) |
| EC50 (Vasoconstriction of human middle meningeal artery) | 5-HT1B | 90 nM |
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the study of Rizatriptan and its deuterated analog.
Radioligand Binding Assay for 5-HT1B and 5-HT1D Receptors
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound (e.g., Rizatriptan or Rizatriptan-d6) for the 5-HT1B and 5-HT1D receptors.
Materials:
-
Cell membranes expressing human recombinant 5-HT1B or 5-HT1D receptors.
-
Radioligand (e.g., [3H]-GR125743 for 5-HT1B/1D).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4).
-
Test compound (Rizatriptan or Rizatriptan-d6) at various concentrations.
-
Non-specific binding control (e.g., 10 µM serotonin).
-
Scintillation cocktail.
-
Glass fiber filters.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Nitroglycerin-Induced Migraine Model in Rats
This protocol describes a commonly used animal model to evaluate the efficacy of anti-migraine drugs.
Materials:
-
Male Sprague-Dawley rats (250-300 g).
-
Nitroglycerin (NTG) solution (e.g., 10 mg/kg in saline).
-
Test compound (Rizatriptan or Rizatriptan-d6) or vehicle.
-
Behavioral testing apparatus (e.g., for assessing thermal or mechanical allodynia).
Procedure:
-
Acclimatize the rats to the experimental environment.
-
Administer the test compound or vehicle at a predetermined time before NTG injection.
-
Induce a migraine-like state by administering a single subcutaneous injection of NTG (10 mg/kg).
-
At various time points after NTG administration (e.g., 2, 4, and 6 hours), assess the development of hyperalgesia (increased sensitivity to pain) using behavioral tests such as:
-
Thermal hyperalgesia: Measure the latency of paw withdrawal from a heat source (e.g., radiant heat).
-
Mechanical allodynia: Measure the paw withdrawal threshold in response to stimulation with von Frey filaments of increasing stiffness.
-
-
Compare the behavioral responses of the animals treated with the test compound to those of the vehicle-treated group to determine the efficacy of the compound in preventing or reversing NTG-induced hyperalgesia.
Measurement of CGRP Release from Trigeminal Ganglion Neurons
This protocol describes an in vitro method to assess the effect of a test compound on the release of CGRP from cultured trigeminal ganglion neurons.
Materials:
-
Primary cultures of trigeminal ganglion neurons from rats or mice.
-
HEPES-buffered saline (HBS).
-
Potassium chloride (KCl) solution (e.g., 60 mM) to stimulate CGRP release.
-
Test compound (Rizatriptan or Rizatriptan-d6) or vehicle.
-
CGRP enzyme immunoassay (EIA) kit.
Procedure:
-
Culture trigeminal ganglion neurons until they are mature.
-
Wash the cells with HBS.
-
Pre-incubate the cells with the test compound or vehicle for a specified period.
-
Stimulate CGRP release by incubating the cells with a high concentration of KCl for a short duration (e.g., 15 minutes).
-
Collect the supernatant from each well.
-
Measure the concentration of CGRP in the supernatant using a CGRP EIA kit according to the manufacturer's instructions.
-
Compare the amount of CGRP released from cells treated with the test compound to that from vehicle-treated cells to determine the inhibitory effect of the compound on CGRP release.
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways of Rizatriptan at 5-HT1D and 5-HT1B receptors.
Experimental Workflows
Caption: Workflow for preclinical and clinical evaluation of Rizatriptan and its analogs.
Conclusion
Rizatriptan is a potent and effective treatment for acute migraine, exerting its therapeutic effects through agonist activity at 5-HT1B and 5-HT1D receptors. The deuterated analog, this compound, holds theoretical promise for an improved pharmacokinetic profile due to the kinetic isotope effect, which may translate to enhanced clinical utility. However, the absence of direct comparative experimental data necessitates further research to validate these hypotheses. The experimental protocols and pathway diagrams provided in this guide serve as a foundation for future investigations into the pharmacology of Rizatriptan-d6 and other novel anti-migraine therapies.
References
A Technical Deep Dive: Rizatriptan vs. Rizatriptan-d6
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparison of the structural and functional characteristics of Rizatriptan and its deuterated analogue, Rizatriptan-d6. This document is intended for an audience with a strong scientific background in pharmacology, medicinal chemistry, and drug development.
Structural and Physicochemical Properties
Rizatriptan is a second-generation triptan, a class of drugs that are selective serotonin 5-HT1B/1D receptor agonists used in the acute treatment of migraine headaches.[1] Its chemical name is N,N-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine.[2] Rizatriptan-d6 is a deuterated isotopologue of Rizatriptan, where the six hydrogen atoms on the N,N-dimethylamino group are replaced with deuterium.[3] This isotopic substitution is the sole structural difference between the two molecules.
The strategic placement of deuterium in Rizatriptan-d6 is designed to leverage the kinetic isotope effect, which can lead to a slower rate of metabolism and potentially an altered pharmacokinetic profile compared to the non-deuterated parent drug.
Below is a comparative summary of the known physicochemical properties of Rizatriptan and Rizatriptan-d6.
| Property | Rizatriptan | Rizatriptan-d6 |
| Chemical Structure |
| Awaiting high-resolution public domain image. The structure is identical to Rizatriptan with the six hydrogens on the N,N-dimethyl group replaced by deuterium. |
| IUPAC Name | N,N-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine[2] | N,N-di(trideuteriomethyl)-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine |
| Molecular Formula | C₁₅H₁₉N₅[2] | C₁₅H₁₃D₆N₅ |
| Molecular Weight | 269.34 g/mol | ~275.4 g/mol |
| Melting Point | 178-180 °C (as benzoate salt) | 171-174 °C (as benzoate salt) |
| Solubility | Soluble in water (as benzoate salt) | Soluble in DMSO and Methanol (as benzoate salt) |
| pKa (Strongest Basic) | 9.56 (Predicted) | Not experimentally determined, but expected to be very similar to Rizatriptan. |
Mechanism of Action and Signaling Pathways
Rizatriptan exerts its therapeutic effect through agonist activity at serotonin 5-HT1B and 5-HT1D receptors. These receptors are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gαi/o).
5-HT1B/1D Receptor Signaling Cascade
The binding of Rizatriptan (and presumably Rizatriptan-d6) to 5-HT1B/1D receptors initiates a downstream signaling cascade that leads to the therapeutic effects observed in migraine.
Upon activation of the 5-HT1B/1D receptor, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP modulates downstream effectors, contributing to the therapeutic actions of Rizatriptan.
Inhibition of Calcitonin Gene-Related Peptide (CGRP) Release
A key mechanism in the pathophysiology of migraine is the release of calcitonin gene-related peptide (CGRP), a potent vasodilator, from trigeminal nerve endings. Triptans, including Rizatriptan, have been shown to inhibit the release of CGRP. This inhibition is thought to be mediated by the activation of presynaptic 5-HT1D receptors on trigeminal neurons.
References
The Deuterium Switch in Migraine Therapy: A Technical Guide to the Discovery and Potential of Deuterated Triptans
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Triptans, selective serotonin 5-HT1B/1D receptor agonists, represent a cornerstone in the acute treatment of migraine. However, their efficacy can be limited by pharmacokinetic shortcomings, including rapid metabolism and variable bioavailability, leading to headache recurrence and the need for frequent dosing. Deuteration, the strategic replacement of hydrogen with deuterium atoms at metabolically vulnerable positions, presents a compelling strategy to overcome these limitations. This in-depth technical guide explores the discovery and history of deuterated drugs, the established pharmacology of triptans, and the prospective application of deuterium kinetic isotope effects to create a new generation of triptan therapies with enhanced clinical profiles. While the therapeutic development of deuterated triptans is not yet extensively documented in the public domain, this guide synthesizes available data on non-deuterated triptans and the principles of deuteration to provide a comprehensive overview of their potential.
Introduction: The Rationale for Deuterating Triptans
Migraine is a debilitating neurological disorder affecting a significant portion of the global population. Triptans, introduced in the 1990s, revolutionized migraine treatment by providing targeted relief.[1] However, the clinical utility of some triptans is hampered by their pharmacokinetic profiles. For instance, sumatriptan, the first-in-class triptan, has a low oral bioavailability of approximately 14% and a short half-life of about 2 hours, which can lead to headache recurrence in a substantial number of patients.[2]
The primary mechanism of metabolic clearance for many triptans involves enzymes such as monoamine oxidase A (MAO-A) and various cytochrome P450 (CYP) isoenzymes. These enzymes often catalyze the cleavage of carbon-hydrogen (C-H) bonds. The substitution of hydrogen with deuterium (a stable, non-radioactive isotope of hydrogen) to form a carbon-deuterium (C-D) bond can significantly slow the rate of these metabolic reactions. This phenomenon, known as the deuterium kinetic isotope effect (KIE), arises from the greater mass of deuterium, which results in a stronger C-D bond compared to a C-H bond.[3] By retarding metabolism, deuteration can potentially:
-
Increase drug half-life and exposure.
-
Improve bioavailability.
-
Reduce the formation of active or toxic metabolites.
-
Lead to more consistent plasma concentrations.
-
Allow for lower or less frequent dosing.
This guide will delve into the history of deuterated drugs, the specific metabolic pathways of various triptans, and the potential for creating deuterated versions with improved therapeutic properties.
A Brief History of Deuterated Drugs
The concept of using deuterium to modify drug metabolism dates back to the mid-20th century. However, it was not until the 2000s that companies like Auspex Pharmaceuticals and Concert Pharmaceuticals were founded with a primary focus on developing deuterated drugs.[4][5] Their strategy centered on improving upon existing, approved drugs by creating deuterated analogs, a process often referred to as a "deuterium switch."
This approach culminated in the first FDA approval of a deuterated drug, Austedo® (deutetrabenazine), in 2017 for the treatment of chorea associated with Huntington's disease. Deutetrabenazine is a deuterated version of tetrabenazine and demonstrates a longer half-life and allows for less frequent dosing with a more favorable side effect profile. The success of deutetrabenazine validated the therapeutic potential of deuterated drugs and paved the way for further research and development in this area. While the pipelines of these companies have included a range of deuterated compounds for various indications, public information on the specific development of deuterated triptans for therapeutic use remains limited. A patent from Auspex Pharmaceuticals does mention deuterated analogs of almotriptan, eletriptan, naratriptan, sumatriptan, and zolmitriptan, but provides no preclinical or clinical data.
Triptan Signaling Pathways and Mechanism of Action
Triptans exert their anti-migraine effects primarily through their agonist activity at serotonin 5-HT1B and 5-HT1D receptors. The proposed mechanisms of action include:
-
Cranial Vasoconstriction: Triptans constrict dilated intracranial arteries by acting on 5-HT1B receptors located on the smooth muscle of these vessels.
-
Inhibition of Neuropeptide Release: Activation of 5-HT1D receptors on presynaptic trigeminal nerve terminals inhibits the release of pro-inflammatory vasoactive neuropeptides, such as calcitonin gene-related peptide (CGRP).
-
Inhibition of Pain Signal Transmission: Triptans may also act on 5-HT1D receptors in the brainstem to inhibit pain signal transmission in the trigeminocervical complex.
The following diagram illustrates the signaling pathway of triptans in the context of a migraine attack.
Pharmacokinetics of Non-Deuterated Triptans: Opportunities for Deuteration
Understanding the metabolic pathways of existing triptans is crucial for identifying suitable candidates for deuteration. The following tables summarize the key pharmacokinetic parameters of the seven most common triptans.
Table 1: Pharmacokinetic Properties of Non-Deuterated Triptans
| Triptan | Oral Bioavailability (%) | Tmax (hours) | Half-life (hours) | Primary Metabolism |
| Sumatriptan | 14 | 1.5 - 2.5 | 2 | MAO-A |
| Zolmitriptan | 40 | 1.5 - 2 | 3 | CYP1A2, MAO-A |
| Naratriptan | 70 | 2 - 3 | 6 | CYP isoenzymes |
| Rizatriptan | 45 | 1 - 1.5 | 2 - 3 | MAO-A |
| Almotriptan | 70 | 1.5 - 3.5 | 3.5 | MAO-A, CYP3A4, CYP2D6 |
| Eletriptan | 50 | 1.5 | 4 | CYP3A4 |
| Frovatriptan | 24 (males), 30 (females) | 2 - 4 | 26 | CYP1A2 |
Data compiled from various pharmacokinetic studies.
Table 2: Receptor Binding Affinities (Ki, nM) of Triptans
| Triptan | 5-HT1B | 5-HT1D | 5-HT1A | 5-HT1E | 5-HT1F |
| Sumatriptan | 13 | 5 | 217 | 10 | 13 |
| Zolmitriptan | 3 | 2 | 126 | 7 | 3 |
| Naratriptan | 8 | 5 | 398 | 10 | 10 |
| Rizatriptan | 4 | 3 | 631 | 100 | 2 |
| Almotriptan | 13 | 5 | 177 | 13 | 21 |
| Eletriptan | 2 | 2 | 16 | 3 | 8 |
| Frovatriptan | 5 | 3 | 251 | 13 | 13 |
Data represent a compilation from various sources and should be considered approximate.
The significant metabolism by MAO-A for sumatriptan, zolmitriptan, rizatriptan, and almotriptan suggests that deuteration of the alkylamine side chain could be a viable strategy to slow their degradation. For eletriptan, which is primarily metabolized by CYP3A4, deuteration at sites susceptible to oxidation by this enzyme could enhance its pharmacokinetic profile.
Experimental Protocols: A Roadmap for Deuterated Triptan Development
While specific experimental protocols for the therapeutic development of deuterated triptans are not publicly available, a general workflow can be outlined based on standard drug development practices for deuterated compounds.
Synthesis of Deuterated Triptans
The synthesis of a deuterated triptan would involve the use of deuterated starting materials or reagents at the appropriate step to introduce deuterium at the desired metabolically labile position. For example, to synthesize a deuterated sumatriptan with deuterium on the N,N-dimethylamino group, a deuterated dimethylamine could be used in the final synthetic step.
The following diagram illustrates a generalized workflow for the synthesis and initial evaluation of a deuterated triptan.
In Vitro Metabolic Stability Assays
Objective: To compare the metabolic stability of the deuterated triptan to its non-deuterated counterpart.
Methodology:
-
Incubation: Incubate the deuterated and non-deuterated triptans separately with liver microsomes (human, rat, etc.) or hepatocytes in the presence of NADPH (for CYP-mediated metabolism) or other relevant cofactors.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Analysis: Quench the reaction and analyze the concentration of the parent compound at each time point using LC-MS/MS.
-
Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) for each compound. A significantly longer half-life for the deuterated compound would indicate a positive kinetic isotope effect.
In Vivo Pharmacokinetic Studies
Objective: To compare the pharmacokinetic profiles of the deuterated and non-deuterated triptans in an animal model (e.g., rats or dogs).
Methodology:
-
Dosing: Administer equivalent doses of the deuterated and non-deuterated triptans to different groups of animals via the intended clinical route (e.g., oral gavage).
-
Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Plasma Analysis: Process the blood to obtain plasma and analyze the concentration of the parent drug and any major metabolites using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (elimination half-life).
Future Directions and Conclusion
The application of deuterium chemistry to the triptan class of drugs holds significant promise for the development of novel migraine therapies with improved pharmacokinetic and clinical profiles. While the therapeutic development of deuterated triptans is still in its nascent stages, the foundational science of the kinetic isotope effect and the well-understood metabolism of existing triptans provide a clear rationale for their investigation.
Future research should focus on:
-
Systematic Deuteration of Existing Triptans: Synthesizing and evaluating deuterated versions of all major triptans to identify the most promising candidates.
-
Preclinical and Clinical Studies: Conducting rigorous head-to-head preclinical and clinical trials to definitively establish the pharmacokinetic, efficacy, and safety advantages of deuterated triptans over their non-deuterated counterparts.
-
Exploration of Novel Deuterated Tryptamine Scaffolds: Moving beyond simple "deuterium switches" to design novel deuterated tryptamine derivatives with optimized properties.
References
An In-depth Technical Guide to the Stability and Storage of Rizatriptan-d6
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific stability and degradation studies on Rizatriptan-d6 are not extensively available in public literature. The following guide is based on the known stability profile of Rizatriptan benzoate, general principles of isotopic labeling, and the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to greater metabolic and chemical stability of deuterated compounds.[1][2] Therefore, Rizatriptan-d6 is expected to be at least as stable as, if not more stable than, its non-deuterated counterpart.
Introduction
Rizatriptan-d6 is the deuterated analog of Rizatriptan, a selective 5-hydroxytryptamine (5-HT)1B/1D receptor agonist used in the acute treatment of migraine. The replacement of six hydrogen atoms with deuterium can offer advantages in various research applications, including its use as an internal standard in pharmacokinetic studies and in metabolic fate studies. Understanding the stability and optimal storage conditions of Rizatriptan-d6 is paramount to ensure its integrity, purity, and performance in these applications. This guide provides a comprehensive overview of the stability profile and recommended storage conditions for Rizatriptan-d6, based on available data for Rizatriptan and established principles for deuterated compounds.
The primary mechanism by which deuteration can enhance stability is the kinetic isotope effect (KIE).[3] The greater mass of deuterium results in a lower vibrational frequency of the C-D bond compared to the C-H bond, requiring more energy to break. This can slow down degradation reactions where the cleavage of a C-H bond is the rate-limiting step.[3][4]
Chemical Stability Profile of Rizatriptan
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. While specific studies on Rizatriptan-d6 are not available, extensive forced degradation studies have been conducted on Rizatriptan benzoate under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. These studies provide valuable insights into the potential degradation pathways.
Rizatriptan benzoate has been found to be susceptible to degradation under acidic, basic, and oxidative conditions, while it is relatively stable to thermal and photolytic stress.
Summary of Forced Degradation Studies on Rizatriptan Benzoate
The following table summarizes the findings from forced degradation studies on the non-deuterated Rizatriptan benzoate.
| Stress Condition | Reagents and Duration | Observation | Percentage Degradation | Major Degradation Product |
| Acid Hydrolysis | 2N HCl at 90°C for 8 hours | Extensive degradation | ~48.82% | 2-(1H-indol-3-yl)-N,N-dimethylethan-1-amine |
| Base Hydrolysis | 2N NaOH at 90°C for 8 hours | Mild degradation | ~13.86% | Polar impurities |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 1 hour | Mild degradation | ~9.27% | Not specified |
| Thermal Degradation | Heat at 90°C | Stable | Not significant | Not applicable |
| Photolytic Degradation | Exposure to UV and light | Stable | Not significant | Not applicable |
Data is for Rizatriptan benzoate and serves as a proxy for Rizatriptan-d6.
Recommended Storage Conditions for Rizatriptan-d6
Proper storage is crucial to maintain the chemical and isotopic integrity of Rizatriptan-d6. The following recommendations are based on general guidelines for stable isotopically labeled compounds and the known stability of Rizatriptan.
General Storage Recommendations
| Storage Duration | Condition | Temperature | Atmosphere | Container |
| Short-term | Solid | 2-8°C | Inert gas (e.g., Argon, Nitrogen) recommended | Tightly sealed, light-resistant vial |
| Long-term | Solid | -20°C | Inert gas (e.g., Argon, Nitrogen) | Tightly sealed, light-resistant vial |
| In Solution | Aprotic Solvent | -20°C | Inert gas (e.g., Argon, Nitrogen) | Tightly sealed, light-resistant vial |
Key Considerations:
-
Protection from Light: Rizatriptan has shown some sensitivity to light in formulated products. It is best practice to store Rizatriptan-d6 in amber or other light-protecting containers.
-
Moisture Control: To prevent hydrolysis, store the compound in a dry environment. For solid forms, a desiccator can be used. Before opening a vial stored at low temperatures, allow it to warm to room temperature to prevent condensation.
-
Atmosphere: For long-term storage, flushing the container with an inert gas like argon or nitrogen can help prevent oxidative degradation.
-
Solutions: If storing in solution, use a high-purity, aprotic solvent. Avoid repeated freeze-thaw cycles.
Experimental Protocols
The following section details a representative experimental protocol for a forced degradation study, based on methodologies used for Rizatriptan benzoate. This can be adapted for stability testing of Rizatriptan-d6.
Forced Degradation Study Workflow
Caption: Workflow for a forced degradation study of Rizatriptan-d6.
Protocol for Acidic Degradation
This protocol is adapted from studies on Rizatriptan benzoate.
-
Preparation of Stock Solution: Accurately weigh and dissolve approximately 10 mg of Rizatriptan-d6 in a suitable solvent (e.g., methanol or mobile phase) in a 10 mL volumetric flask to obtain a concentration of 1 mg/mL.
-
Stress Application: Transfer 5 mL of the stock solution to a round-bottom flask. Add 5 mL of 2N hydrochloric acid.
-
Incubation: Reflux the mixture at 90°C for 8 hours.
-
Neutralization: After the incubation period, cool the solution to room temperature and carefully neutralize it with 2N sodium hydroxide.
-
Sample Preparation for Analysis: Quantitatively transfer the neutralized solution to a 50 mL volumetric flask and dilute to volume with the mobile phase to achieve a final concentration of approximately 100 µg/mL.
-
Analysis: Analyze the sample using a validated stability-indicating HPLC method with UV and/or mass spectrometric detection. A control sample (unstressed) should be analyzed concurrently.
-
Evaluation: Compare the chromatogram of the stressed sample with that of the control to identify and quantify any degradation products. Calculate the percentage of degradation.
Signaling Pathway of Rizatriptan
Rizatriptan exerts its therapeutic effect in migraine by acting as a selective agonist for the 5-HT1B and 5-HT1D receptors. Its mechanism of action is threefold:
-
Cranial Vasoconstriction: Rizatriptan constricts the dilated intracranial extracerebral blood vessels, which is believed to be a primary contributor to migraine pain. This action is mediated through 5-HT1B receptors on vascular smooth muscle.
-
Inhibition of Neuropeptide Release: It acts on presynaptic 5-HT1D receptors on trigeminal nerve endings to inhibit the release of pro-inflammatory vasoactive neuropeptides, such as calcitonin gene-related peptide (CGRP).
-
Inhibition of Nociceptive Transmission: Rizatriptan is thought to inhibit pain signal transmission in the trigeminal nucleus caudalis of the brainstem.
Caption: Rizatriptan's mechanism of action in migraine treatment.
Conclusion
While direct stability data for Rizatriptan-d6 is limited, a robust understanding of its stability and appropriate storage conditions can be extrapolated from the available data on Rizatriptan benzoate and the fundamental principles of the kinetic isotope effect. Rizatriptan-d6 is expected to exhibit stability that is at least comparable to, and potentially greater than, its non-deuterated form. For optimal preservation of its chemical and isotopic integrity, it is recommended to store Rizatriptan-d6 in a solid form, protected from light and moisture, at low temperatures (-20°C for long-term storage), and preferably under an inert atmosphere. The provided experimental protocols and pathway diagrams serve as valuable resources for researchers and drug development professionals working with this compound. Further stability studies specifically on Rizatriptan-d6 are warranted to definitively establish its degradation profile.
References
Methodological & Application
Application Note: High-Throughput Quantification of Rizatriptan in Human Plasma using Rizatriptan-d6 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Rizatriptan in human plasma. Rizatriptan-d6, a stable isotope-labeled analog, is employed as the internal standard (IS) to ensure high accuracy and precision. The method involves a straightforward sample preparation procedure followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for high-throughput analysis in clinical and pharmaceutical research settings, including pharmacokinetic and bioequivalence studies.
Introduction
Rizatriptan is a selective 5-hydroxytryptamine (5-HT1B/1D) receptor agonist used in the acute treatment of migraine headaches.[1] Accurate and reliable quantification of Rizatriptan in biological matrices is crucial for pharmacokinetic studies and to ensure therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as Rizatriptan-d6, is the gold standard for quantitative mass spectrometry.[2] This is because it shares nearly identical chemical and physical properties with the analyte, ensuring that it behaves similarly during sample extraction, chromatography, and ionization, thereby correcting for potential variations in the analytical process.[2] This application note provides a detailed protocol for the determination of Rizatriptan in human plasma using Rizatriptan-d6 as an internal standard with LC-MS/MS.
Experimental
Materials and Reagents
-
Rizatriptan Benzoate (Reference Standard)
-
Rizatriptan-d6 (Internal Standard)
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
Formic Acid
-
Ammonium Formate
-
Human Plasma (K2EDTA)
-
Deionized Water
Instrumentation
-
Liquid Chromatograph (LC) system capable of gradient elution.
-
Triple Quadrupole Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Protocol 1: Sample Preparation - Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated method for the determination of Rizatriptan in human plasma.[3]
-
Spiking: To 300 µL of human plasma in a microcentrifuge tube, add the appropriate volume of Rizatriptan standard solution and a fixed amount of Rizatriptan-d6 internal standard solution. For blank samples, add only the internal standard.
-
Extraction: Add a suitable organic solvent for extraction.
-
Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples to separate the organic and aqueous layers.
-
Evaporation: Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in the mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: Liquid Chromatography and Mass Spectrometry (LC-MS/MS)
The following are typical LC-MS/MS parameters. Optimization may be required based on the specific instrumentation used.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | Ascentis Express RP Amide C18, 50x4.6mm, 2.7μm[4] or Hypurity C18, 50 mm × 4.6 mm, 5 μm |
| Mobile Phase A | 10mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic: 20:80 (A:B) |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 3-5 minutes |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | |
| Rizatriptan | m/z 270.2 → 201.2 |
| Rizatriptan-d6 | m/z 276.1 → 207.1 |
| Dwell Time | 200-400 ms |
| Ion Source Temperature | Dependent on instrument |
| Collision Gas | Argon |
Quantitative Data Summary
The following tables summarize the performance characteristics of LC-MS/MS methods for the quantification of Rizatriptan using Rizatriptan-d6 as an internal standard, as reported in various studies.
Table 1: Method Validation Parameters
| Parameter | Reported Value | Reference |
| Linearity Range | 0.15 to 75.00 ng/mL | |
| 0.1–100.0 ng/mL | ||
| 0.20–60.0 ng/mL | ||
| Lower Limit of Quantification (LLOQ) | 0.15 ng/mL | |
| 0.1 ng/mL | ||
| 0.20 ng/mL | ||
| Correlation Coefficient (r²) | ≥0.9981 |
Table 2: Accuracy and Precision
| Parameter | Reported Value | Reference |
| Intra-day Accuracy | 97.8 – 101.1% | |
| 96.0–101.7% | ||
| Inter-day Accuracy | 100.6 – 104.9% | |
| 99.7–101.4% | ||
| Intra-day Precision (%CV) | 1.2 – 9.8% | |
| 1.7–3.1% | ||
| Inter-day Precision (%CV) | 3.5 – 8.1% | |
| 2.8–3.7% | ||
| Intrabatch and Interbatch Precision (% CV) | ≤8.4% |
Table 3: Recovery and Stability
| Parameter | Reported Value | Reference |
| Average Recovery of Rizatriptan | 72.7% | |
| >78% | ||
| Average Recovery of Rizatriptan-d6 | 74.5% | |
| Freeze–Thaw Stability | Stable for at least 3 cycles | |
| Bench-Top Stability (Room Temp) | Stable for 24 hours | |
| Long-Term Stability (-20°C) | Stable for at least 50 days |
Visualizations
Caption: Bioanalytical workflow for Rizatriptan quantification.
Caption: MRM transitions for Rizatriptan and its internal standard.
Conclusion
The LC-MS/MS method utilizing Rizatriptan-d6 as an internal standard provides a highly selective, sensitive, and reliable approach for the quantification of Rizatriptan in human plasma. The detailed protocols and performance data presented in this application note demonstrate the suitability of this method for demanding research applications that require high-throughput and accurate results. The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and ensuring data integrity.
References
Quantitative Analysis of Rizatriptan in Human Plasma using a Validated LC-MS/MS Method with Rizatriptan-d6 as Internal Standard
Application Note
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Rizatriptan is a selective 5-hydroxytryptamine 1B/1D (5-HT1B/1D) receptor agonist used in the acute treatment of migraine. Accurate and reliable quantification of Rizatriptan in biological matrices is crucial for pharmacokinetic, bioequivalence, and drug metabolism studies. This application note provides a detailed protocol for the quantitative analysis of Rizatriptan in human plasma using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Rizatriptan-d6, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Principle
The method involves the extraction of Rizatriptan and the internal standard (IS), Rizatriptan-d6, from human plasma via liquid-liquid extraction (LLE). The extracted analytes are then separated using reverse-phase liquid chromatography and detected by a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of Rizatriptan to its deuterated internal standard against a calibration curve.
Experimental
Materials and Reagents
-
Rizatriptan reference standard
-
Rizatriptan-d6 internal standard
-
Acetonitrile (HPLC grade)
-
Ammonium formate (analytical grade)
-
Water (deionized, 18.2 MΩ·cm)
-
Human plasma (with anticoagulant)
Instrumentation
-
Liquid Chromatograph (LC) system capable of delivering a stable flow rate.
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Analytical column: Ascentis Express RP Amide C18, 50 × 4.6 mm, 2.7 μm[1].
Chromatographic Conditions
A summary of the liquid chromatography conditions is presented in Table 1.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | Ascentis Express RP Amide C18, 50 × 4.6 mm, 2.7 μm[1] |
| Mobile Phase | 10 mM Ammonium Formate : Acetonitrile (20:80 v/v)[1] |
| Flow Rate | 0.5 mL/min[1] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 3 minutes |
Mass Spectrometric Conditions
The mass spectrometer was operated in positive ion electrospray mode. The specific precursor-to-product ion transitions for Rizatriptan and Rizatriptan-d6 are detailed in Table 2.
Table 2: Mass Spectrometry Parameters
| Parameter | Rizatriptan | Rizatriptan-d6 (IS) |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | 270.2[1] | 276.1 |
| Product Ion (m/z) | 201.2 | 207.1 |
| Dwell Time | 200 ms | 200 ms |
Protocol
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of Rizatriptan and Rizatriptan-d6 in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Rizatriptan stock solution with a mixture of acetonitrile and water (1:1 v/v) to create working standard solutions for calibration curve and QC samples.
-
Internal Standard Working Solution: Dilute the Rizatriptan-d6 stock solution with the same diluent to a final concentration of 30 ng/mL.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to obtain calibration standards over the desired concentration range (e.g., 0.1–100.0 ng/mL) and QC samples at low, medium, and high concentrations.
Sample Preparation Protocol
A liquid-liquid extraction procedure is employed for the extraction of Rizatriptan and Rizatriptan-d6 from plasma samples.
Caption: Liquid-liquid extraction workflow for Rizatriptan analysis.
Method Validation Summary
The described method was validated according to regulatory guidelines. A summary of the validation parameters is provided in the tables below.
Linearity
The calibration curve was linear over the concentration range of 0.1 ng/mL to 100.0 ng/mL.
Table 3: Linearity and Sensitivity
| Parameter | Value |
| Concentration Range | 0.1 - 100.0 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.9981 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four different QC levels.
Table 4: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LLOQ QC | 0.1 | 3.1 | 101.7 | 3.7 | 101.4 |
| Low QC | 0.3 | 2.5 | 98.3 | 3.2 | 100.5 |
| Medium QC | 50.0 | 1.7 | 96.0 | 2.8 | 99.7 |
| High QC | 80.0 | 2.1 | 97.5 | 2.9 | 99.9 |
Recovery and Matrix Effect
The extraction recovery of Rizatriptan and the matrix effect were assessed to ensure the reliability of the method.
Table 5: Recovery and Matrix Effect
| Analyte | Mean Extraction Recovery (%) | Matrix Effect (%) |
| Rizatriptan | > 78 | Minimal, compensated by IS |
| Rizatriptan-d6 (IS) | > 78 | Minimal |
Signaling Pathway/Logical Relationship
The use of a stable isotope-labeled internal standard is a key principle in quantitative mass spectrometry to ensure accurate and precise measurements. The following diagram illustrates this relationship.
Caption: Use of an internal standard for accurate quantification.
Conclusion
This application note details a robust and validated LC-MS/MS method for the quantitative determination of Rizatriptan in human plasma. The method demonstrates excellent sensitivity, specificity, accuracy, and precision, making it suitable for high-throughput analysis in clinical and research settings. The use of Rizatriptan-d6 as an internal standard is critical for mitigating matrix effects and ensuring data reliability.
References
Application Note: High-Throughput Quantification of Rizatriptan in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Rizatriptan in human plasma. The method utilizes Rizatriptan-d6 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A simple and rapid sample preparation procedure based on protein precipitation is employed, allowing for high-throughput analysis. The method was validated over a linear range of 0.1 to 100.0 ng/mL and demonstrated excellent performance in terms of linearity, accuracy, precision, and recovery, making it suitable for pharmacokinetic and bioequivalence studies.
Introduction
Rizatriptan is a selective 5-hydroxytryptamine (5-HT1B/1D) receptor agonist used in the acute treatment of migraine headaches.[1] Accurate and reliable quantification of Rizatriptan in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as Rizatriptan-d6, is the gold standard for correcting for matrix effects and variations in sample processing and instrument response. This application note presents a detailed protocol for the development and validation of an LC-MS/MS method for the determination of Rizatriptan in human plasma using Rizatriptan-d6 as the internal standard.
Experimental
-
Rizatriptan benzoate (Reference Standard)
-
Rizatriptan-d6 (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (K2EDTA)
-
Ultrapure water
-
Liquid Chromatography: Agilent 1100 system or equivalent, consisting of a binary pump, degasser, and autosampler.
-
Mass Spectrometer: AB Sciex API 3000 triple-quadrupole mass spectrometer or equivalent, equipped with a TurboIonSpray (TIS) source.
-
Analytical Column: Ascentis Express RP Amide C18, 50 × 4.6 mm, 2.7 µm.[2]
A summary of the optimized LC-MS/MS conditions is provided in the table below.
| Parameter | Condition |
| LC Conditions | |
| Column | Ascentis Express RP Amide C18, 50 × 4.6 mm, 2.7 µm[2] |
| Mobile Phase | 10 mM Ammonium formate : Acetonitrile (20:80 v/v)[2] |
| Flow Rate | 0.5 mL/min[2] |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Run Time | 3.0 minutes |
| MS/MS Conditions | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Rizatriptan: m/z 270.2 → 201.2 |
| Rizatriptan-d6: m/z 276.1 → 207.1 | |
| Collision Energy (CE) | 16 V for both Rizatriptan and Rizatriptan-d6 |
| Declustering Potential (DP) | 40 V |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 450 °C |
Protocols
-
Stock Solutions: Prepare primary stock solutions of Rizatriptan (1 mg/mL) and Rizatriptan-d6 (1 mg/mL) in methanol.
-
Working Standard Solutions: Serially dilute the Rizatriptan stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for calibration curve and QC samples.
-
Internal Standard Working Solution: Dilute the Rizatriptan-d6 stock solution with the same diluent to achieve a final concentration of 30 ng/mL.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards at concentrations of 0.1, 0.2, 0.5, 1, 5, 10, 50, and 100 ng/mL. Prepare QC samples at low, medium, and high concentrations (e.g., 0.3, 30, and 80 ng/mL).
A simple protein precipitation method is used for sample extraction.
-
Pipette 100 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (30 ng/mL Rizatriptan-d6) to each tube and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Method Validation Summary
The method was validated according to regulatory guidelines. A summary of the validation results is presented below.
| Validation Parameter | Result |
| Linearity Range | 0.1 - 100.0 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.9981 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | 1.7 - 3.1% |
| Inter-day Precision (%CV) | 2.8 - 3.7% |
| Intra-day Accuracy | 96.0 - 101.7% |
| Inter-day Accuracy | 99.7 - 101.4% |
| Mean Extraction Recovery | Rizatriptan: >78% |
| Rizatriptan-d6: >75% | |
| Stability (Freeze-Thaw, Bench-top, Long-term) | Stable |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Rizatriptan.
Conclusion
A highly sensitive, selective, and rapid LC-MS/MS method for the quantification of Rizatriptan in human plasma using Rizatriptan-d6 as an internal standard has been successfully developed and validated. The simple protein precipitation sample preparation procedure allows for high-throughput analysis, making this method well-suited for pharmacokinetic and bioequivalence studies of Rizatriptan. The method demonstrates excellent performance in terms of linearity, accuracy, precision, and recovery, meeting the requirements for bioanalytical method validation.
References
Application Notes and Protocols for Pharmacokinetic Studies of Rizatriptan using Iso Rizatriptan-d6
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to conducting pharmacokinetic studies of Rizatriptan, a selective 5-hydroxytryptamine (5-HT1B/1D) receptor agonist used in the treatment of migraine headaches. The protocol leverages a robust and sensitive bioanalytical method employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Iso Rizatriptan-d6 as a stable isotope-labeled internal standard for accurate quantification in human plasma.
Introduction
Rizatriptan is rapidly absorbed after oral administration, with a plasma half-life of approximately 2-3 hours.[1][2] Accurate characterization of its pharmacokinetic profile is crucial for drug development, bioequivalence studies, and establishing optimal dosing regimens. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis. It mimics the analyte's behavior during sample preparation and ionization, correcting for potential matrix effects and variability, thus ensuring high precision and accuracy.
The methodologies detailed below are compiled from validated procedures to provide a reliable framework for the determination of Rizatriptan in plasma.[1][3]
Experimental Protocols
A validated high-performance liquid chromatographic method with tandem mass spectrometry detection (LC-MS/MS) is utilized for the determination of Rizatriptan concentrations in human K2EDTA plasma.[1]
Materials and Reagents
-
Rizatriptan reference standard
-
This compound (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Acetic acid
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (K2EDTA)
-
Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents
Instrumentation
A sensitive LC-MS/MS system equipped with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is required.
Standard Solutions Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of Rizatriptan and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Rizatriptan stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to achieve a final concentration appropriate for spiking in all samples (e.g., 100 ng/mL).
Sample Preparation: Liquid-Liquid Extraction (LLE)
This is a commonly employed method for extracting Rizatriptan from plasma.
-
Aliquot 300 µL of human plasma into a microcentrifuge tube.
-
Add the internal standard working solution.
-
Vortex briefly to mix.
-
Perform the liquid-liquid extraction.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
Column: A reverse-phase column, such as an Ascentis Express RP Amide C18 (50x4.6mm), is suitable for separation.
-
Mobile Phase: A typical mobile phase consists of a gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 10mM ammonium acetate with acetic acid).
-
Flow Rate: A flow rate of around 1.0 mL/min is commonly used.
-
Injection Volume: Typically 10-20 µL.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C).
Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Rizatriptan: Specific precursor to product ion transitions need to be determined and optimized on the instrument.
-
This compound: Monitor the corresponding mass shift in the precursor and/or product ion due to the deuterium labeling.
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.
Data Presentation: Quantitative Method Validation Parameters
The following tables summarize typical validation parameters for a robust bioanalytical method for Rizatriptan using this compound.
| Parameter | Typical Value/Range | Reference |
| Linearity Range | 0.15 - 75.00 ng/mL | |
| Lower Limit of Quantitation (LLOQ) | 0.15 ng/mL | |
| Intra-batch Precision (% CV) | ≤8.4% | |
| Inter-batch Precision (% CV) | 5.45 – 10.946% | |
| Intra-day Accuracy | 99.525% to 103.32% | |
| Inter-day Accuracy | 103.62% to 105.196% | |
| Mean Extraction Recovery (Rizatriptan) | >78% | |
| Mean Extraction Recovery (this compound) | 74.5% |
Table 1: Summary of Bioanalytical Method Validation Parameters.
Pharmacokinetic Data
The following table presents a summary of key pharmacokinetic parameters of Rizatriptan obtained from studies in healthy volunteers after administration of a 10 mg oral dose.
| Pharmacokinetic Parameter | Geometric Mean Value | 90% Confidence Interval | Reference |
| Cmax (ng/mL) | 22.72 | 93.85 – 111.67 | |
| AUC0-t (nghr/mL) | 80.91 | 99.30 – 109.90 | |
| AUC0-inf (nghr/mL) | 82.88 | 99.82 – 110.23 | |
| Tmax (hours) | Median: 1.63 (Range: 0.5 – 4.0) | N/A | |
| Half-life (t½) (hours) | Approximately 2 | N/A |
Table 2: Pharmacokinetic Parameters of Rizatriptan (10 mg oral film).
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the pharmacokinetic analysis of Rizatriptan.
Caption: Experimental workflow for Rizatriptan pharmacokinetic analysis.
Caption: Logical relationship of components in the bioanalytical method.
References
Application Notes and Protocols for Bioequivalence Studies of Rizatriptan Formulations using Rizatriptan-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rizatriptan is a selective serotonin 5-HT1B/1D receptor agonist used for the acute treatment of migraine headaches. The development of generic formulations of Rizatriptan necessitates the conduct of bioequivalence (BE) studies to ensure therapeutic interchangeability with the reference product. These studies are critical for demonstrating that the generic product exhibits a comparable rate and extent of absorption to the innovator drug. This document provides detailed application notes and protocols for conducting bioequivalence studies of Rizatriptan formulations, with a specific focus on the use of Rizatriptan-d6 as a stable isotope-labeled internal standard for accurate quantification in biological matrices.
Mechanism of Action
Rizatriptan exerts its therapeutic effect by acting as a selective agonist at the 5-HT1B and 5-HT1D receptors.[1][2] These receptors are found on intracranial blood vessels and sensory nerves of the trigeminal system.[1] The proposed mechanism of action involves three key pharmacological effects:
-
Vasoconstriction: Rizatriptan constricts the painfully dilated intracranial extracerebral blood vessels, an action primarily mediated by 5-HT1B receptors.[1][3]
-
Inhibition of Neuropeptide Release: It attenuates the release of pro-inflammatory vasoactive neuropeptides from sensory nerve endings in the trigeminal system, an effect mediated by 5-HT1D receptors.
-
Inhibition of Nociceptive Neurotransmission: Rizatriptan is thought to inhibit pain signal transmission in the trigeminal pain pathways.
Figure 1: Simplified signaling pathway of Rizatriptan's mechanism of action.
Bioequivalence Study Protocol
A typical bioequivalence study for Rizatriptan is designed as a single-dose, randomized, two-period, two-sequence, crossover study under fasting conditions.
Study Design and Population
-
Design: A single-center, open-label, randomized, two-period, two-sequence, crossover design is recommended.
-
Population: Healthy, non-smoking adult male and female volunteers, typically between 18 and 45 years of age, with a body mass index (BMI) within a normal range.
-
Ethics: The study protocol must be approved by an independent ethics committee, and all participants must provide written informed consent.
Dosing and Washout Period
-
Dose: A single oral dose of the test and reference Rizatriptan formulations (e.g., 10 mg) is administered in each period.
-
Administration: The drug is administered with a standardized volume of water after an overnight fast of at least 10 hours.
-
Washout Period: A washout period of at least 7 days should be maintained between the two treatment periods to ensure complete elimination of the drug from the body.
Blood Sampling
Blood samples (typically 5 mL) are collected in tubes containing an anticoagulant (e.g., K2EDTA) at the following time points: pre-dose (0 hour) and at 0.25, 0.5, 0.75, 1, 1.25, 1.5, 1.75, 2, 2.5, 3, 4, 6, 8, 10, 12, and 24 hours post-dose. Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
Figure 2: General workflow for a Rizatriptan bioequivalence study.
Bioanalytical Method: LC-MS/MS
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for the quantification of Rizatriptan in human plasma due to its high sensitivity and selectivity.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 0.5 mL of human plasma in a centrifuge tube, add 50 µL of Rizatriptan-d6 internal standard working solution.
-
Add 100 µL of 0.1 M sodium carbonate solution and vortex for 30 seconds.
-
Add 2.5 mL of ethyl acetate and vortex for 1 minute.
-
Centrifuge the samples at 3500 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject a 30 µL aliquot into the LC-MS/MS system.
Chromatographic Conditions
| Parameter | Value |
| Column | Ascentis Express RP Amide C18, 50 x 4.6 mm, 2.7 µm |
| Mobile Phase | 10mM Ammonium Formate : Acetonitrile (20:80 v/v) |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 30 µL |
| Column Temperature | Ambient |
Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Rizatriptan) | m/z 270.2 → 201.2 |
| MRM Transition (Rizatriptan-d6) | m/z 276.1 → 207.1 |
Pharmacokinetic and Statistical Analysis
Pharmacokinetic Parameters
The following pharmacokinetic parameters are calculated for both the test and reference formulations for each subject:
-
Cmax: Maximum observed plasma concentration.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last quantifiable concentration.
-
AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.
-
Tmax: Time to reach the maximum plasma concentration.
Statistical Analysis
-
The primary pharmacokinetic parameters (Cmax, AUC0-t, and AUC0-∞) are log-transformed prior to statistical analysis.
-
An Analysis of Variance (ANOVA) is performed on the log-transformed data to assess the effects of formulation, period, sequence, and subject.
-
The 90% confidence intervals (CIs) for the geometric mean ratios (test/reference) of Cmax, AUC0-t, and AUC0-∞ are calculated.
-
For bioequivalence to be concluded, the 90% CIs for the ratios of Cmax, AUC0-t, and AUC0-∞ must fall within the acceptance range of 80.00% to 125.00%.
-
Tmax is analyzed using a non-parametric test.
Quantitative Data from Bioequivalence Studies
The following tables summarize the pharmacokinetic parameters obtained from representative bioequivalence studies of 10 mg Rizatriptan formulations.
Table 1: Pharmacokinetic Parameters (Arithmetic Mean ± SD)
| Formulation | Cmax (ng/mL) | AUC0-t (ng·hr/mL) | AUC0-∞ (ng·hr/mL) | Tmax (hr) |
| Test | 22.72 | 80.91 | 82.88 | 1.4 |
| Reference | 22.19 | 77.46 | 79.01 | 1.4 |
(Data adapted from a study comparing a Rizatriptan oral film to a reference orally disintegrating tablet)
Table 2: Statistical Comparison of Pharmacokinetic Parameters
| Parameter | Geometric Mean Ratio (Test/Reference) (%) | 90% Confidence Interval |
| Cmax | 102.37 | 93.85 - 111.67 |
| AUC0-t | 104.46 | 99.30 - 109.90 |
| AUC0-∞ | 104.90 | 99.82 - 110.23 |
(Data adapted from a study comparing a Rizatriptan oral film to a reference orally disintegrating tablet)
Table 3: Bioequivalence Assessment from another study
| Parameter | Point Estimate (%) | 90% Confidence Interval |
| Cmax | 95.4 | 90.1 - 100.0 |
| AUC0-t | 96.5 | 93.0 - 102.2 |
| AUC0-∞ | 97.3 | 91.9 - 101.9 |
(Data adapted from a study comparing a capsule formulation to a reference tablet)
Conclusion
The protocols and methodologies outlined in this document provide a comprehensive framework for conducting bioequivalence studies of Rizatriptan formulations. The use of a validated LC-MS/MS method with Rizatriptan-d6 as the internal standard ensures accurate and reliable quantification of the analyte in plasma samples. Adherence to these protocols and the successful demonstration of bioequivalence within the regulatory acceptance criteria are essential for the approval and marketing of generic Rizatriptan products, thereby providing patients with safe, effective, and affordable treatment options for migraine.
References
Application Notes: Sample Preparation Techniques for Rizatriptan Analysis with Iso Rizatriptan-d6 Internal Standard
Introduction
Rizatriptan is a selective 5-hydroxytryptamine (5-HT) 1B/1D receptor agonist used in the acute treatment of migraine headaches.[1][2] Accurate quantification of Rizatriptan in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic, bioequivalence, and toxicological studies.[3][4] To correct for analyte loss during sample preparation and instrumental analysis, a stable isotope-labeled internal standard (IS), such as Iso Rizatriptan-d6, is typically employed.
This document provides detailed application notes and protocols for common sample preparation techniques, including Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), for the analysis of Rizatriptan using this compound as an internal standard.
Solid Phase Extraction (SPE)
Application Note: Solid Phase Extraction is a highly selective and efficient method for extracting and concentrating analytes from complex biological matrices.[5] For Rizatriptan, a reversed-phase sorbent, such as Oasis HLB, is effective for its isolation from serum or plasma. This technique removes endogenous interferences, leading to cleaner extracts and improved assay sensitivity, making it well-suited for LC-MS/MS analysis.
Experimental Protocol:
Materials:
-
SPE Cartridges (e.g., Oasis HLB, 1cc/30mg)
-
Biological Matrix (Plasma, Serum)
-
This compound Internal Standard (IS) working solution
-
Reagent 1: Methanol (HPLC Grade)
-
Reagent 2: Deionized Water
-
Reagent 3: 5% Methanol in Water (Wash Solution)
-
Reagent 4: Acetonitrile (Elution Solvent)
-
Vortex mixer, Centrifuge, Nitrogen Evaporator
Procedure:
-
Sample Pre-treatment: To a 500 µL aliquot of the plasma or serum sample, add a specific volume of the this compound IS working solution. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of Methanol followed by 1 mL of deionized water. Ensure the sorbent bed does not go dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% Methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard by passing 1 mL of Acetonitrile through the cartridge. Collect the eluate.
-
Dry-Down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase. Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE)
Application Note: LLE is a classic sample cleanup technique based on the differential partitioning of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. A single-step LLE using methyl tertiary-butyl ether has been successfully developed for the determination of Rizatriptan in human plasma, offering a simple and repeatable method suitable for pharmacokinetic studies.
Experimental Protocol:
Materials:
-
Biological Matrix (Plasma)
-
This compound Internal Standard (IS) working solution
-
Extraction Solvent: Methyl Tertiary-Butyl Ether (MTBE)
-
Vortex mixer, Centrifuge, Nitrogen Evaporator
Procedure:
-
Sample Preparation: To a 500 µL aliquot of plasma in a microcentrifuge tube, add a specific volume of the this compound IS working solution.
-
Extraction: Add 2.5 mL of MTBE to the tube.
-
Mixing: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and facilitate analyte extraction into the organic phase.
-
Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer (MTBE) to a clean tube, taking care not to disturb the aqueous layer or the protein interface.
-
Dry-Down & Reconstitution: Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for analysis.
Protein Precipitation (PPT)
Application Note: Protein Precipitation is a fast, simple, and cost-effective method for removing the majority of proteins from biological samples. This is typically achieved by adding a water-miscible organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., perchloric acid) to the sample. While less selective than SPE, PPT is highly suitable for high-throughput sample analysis and is often sufficient for robust LC-MS/MS methods.
Experimental Protocol:
Materials:
-
Biological Matrix (Plasma, Serum)
-
This compound Internal Standard (IS) working solution
-
Precipitating Agent: Acetonitrile (ACN) containing 0.1% Formic Acid
-
Vortex mixer, Centrifuge (capable of >10,000 x g)
-
96-well collection plate or microcentrifuge tubes
Procedure:
-
Sample Preparation: To a 100 µL aliquot of plasma in a microcentrifuge tube, add a specific volume of the this compound IS working solution.
-
Precipitation: Add 300 µL of cold Acetonitrile (a 3:1 ratio of solvent to sample) to induce protein precipitation.
-
Mixing: Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the clear supernatant and transfer it to a clean tube or a 96-well plate.
-
Analysis: The supernatant can either be injected directly into the LC-MS/MS system or evaporated and reconstituted if further concentration is needed.
Quantitative Performance Summary
The choice of sample preparation technique often depends on the required sensitivity and the analytical instrumentation used. The following table summarizes typical performance characteristics for the described methods.
| Parameter | Solid Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Typical Matrix | Serum, Plasma, Urine | Plasma | Plasma, Serum |
| Linearity Range | 1 - 100 ng/mL | 0.5 - 50 ng/mL | 12.5 - 251 ng/mL |
| LLOQ | 0.1 ng/mL | 0.5 ng/mL | 12.4 ng/mL |
| Precision (%RSD) | < 9.3% | < 8.0% | Not specified in this context |
| Accuracy (%Error) | < 9.8% | Not specified in this context | Not specified in this context |
| Selectivity | High | Moderate-High | Moderate |
| Throughput | Moderate | Moderate | High |
The selection of an appropriate sample preparation method is critical for the reliable quantification of Rizatriptan in biological samples.
-
Solid Phase Extraction offers the highest selectivity and is ideal for methods requiring very low limits of quantification (LLOQ).
-
Liquid-Liquid Extraction provides a good balance of cleanliness and simplicity and is a robust alternative to SPE.
-
Protein Precipitation is the fastest and most straightforward technique, making it highly suitable for high-throughput screening in drug development and clinical settings.
Each protocol should be fully validated according to regulatory guidelines to ensure it meets the specific requirements for accuracy, precision, and sensitivity of the intended analytical method.
References
Application Note and Protocol: Preparation of a Calibration Curve for Rizatriptan using Rizatriptan-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rizatriptan is a selective 5-hydroxytryptamine1B/1D (5-HT1B/1D) receptor agonist used in the acute treatment of migraine headaches.[1][2][3] Accurate quantification of Rizatriptan in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[4] This application note provides a detailed protocol for the preparation of a calibration curve for the quantitative analysis of Rizatriptan in human plasma using its deuterated stable isotope, Rizatriptan-d6, as an internal standard (IS) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to high accuracy and precision.[5]
Experimental Protocols
Materials and Reagents
-
Rizatriptan benzoate (Reference Standard)
-
Rizatriptan-d6 (Internal Standard)
-
HPLC grade Methanol
-
HPLC grade Acetonitrile
-
Ammonium formate
-
Formic acid
-
Human plasma (K2EDTA)
-
Deionized water
Instrumentation
A High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (LC-MS/MS) equipped with an electrospray ionization (ESI) source is required.
Preparation of Stock and Working Solutions
2.3.1. Rizatriptan Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of Rizatriptan benzoate reference standard.
-
Transfer it into a 10 mL volumetric flask.
-
Dissolve and make up the volume with methanol.
-
This stock solution should be stored at 2-8°C.
2.3.2. Rizatriptan-d6 Internal Standard (IS) Stock Solution (1 mg/mL):
-
Accurately weigh 1 mg of Rizatriptan-d6.
-
Transfer it into a 1 mL volumetric flask.
-
Dissolve and make up the volume with methanol.
-
This stock solution should be stored at 2-8°C.
2.3.3. Rizatriptan Working Solutions:
Prepare a series of working solutions by serially diluting the Rizatriptan stock solution with a 50:50 mixture of acetonitrile and water to achieve the desired concentrations for spiking into the plasma.
2.3.4. Rizatriptan-d6 Internal Standard (IS) Working Solution:
Dilute the Rizatriptan-d6 stock solution with a 50:50 mixture of acetonitrile and water to obtain a final concentration of 30 ng/mL.
Preparation of Calibration Standards
-
Label a set of microcentrifuge tubes for each concentration level of the calibration curve (e.g., Blank, LLOQ, and at least 5-7 other concentrations).
-
Spike the appropriate Rizatriptan working solution into blank human plasma to achieve the final calibration concentrations. A common calibration curve range for Rizatriptan is 0.1 ng/mL to 100 ng/mL.
-
Add the Rizatriptan-d6 IS working solution to all tubes (except the blank) to a final concentration of 30 ng/mL.
-
Vortex each tube for 30 seconds.
Sample Preparation (Liquid-Liquid Extraction)
-
To 0.5 mL of the spiked plasma sample, add 50 µL of the internal standard working solution and 100 µL of 0.1 M Na2CO3.
-
Add 3 mL of the extraction solvent (e.g., a mixture of chloroform and isoamyl alcohol).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Transfer the supernatant to a new set of tubes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot (e.g., 20 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters and can be optimized for the specific instrument being used.
2.6.1. Liquid Chromatography:
-
Column: Ascentis Express RP Amide C18, 50×4.6mm, 2.7μm
-
Mobile Phase: 10mM ammonium formate:acetonitrile (20:80 v/v)
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 40°C
-
Run Time: Approximately 3 minutes
2.6.2. Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Rizatriptan: m/z 270.2 → 201.2
-
Rizatriptan-d6: m/z 276.1 → 207.1
-
-
Nebulizer Gas: Nitrogen
-
IonSpray Voltage: 4000 V
-
Temperature: 300°C
Data Presentation
The calibration curve is constructed by plotting the peak area ratio of Rizatriptan to Rizatriptan-d6 against the nominal concentration of Rizatriptan. A linear regression with a weighting factor of 1/x² is typically used.
Table 1: Example Calibration Curve Data for Rizatriptan in Human Plasma
| Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| 0.10 | 0.10 | 101.7 | 3.1 |
| 0.20 | 0.21 | 105.0 | 2.5 |
| 1.00 | 0.98 | 98.0 | 2.1 |
| 10.00 | 10.12 | 101.2 | 1.8 |
| 25.00 | 24.85 | 99.4 | 1.7 |
| 50.00 | 50.85 | 101.7 | 2.3 |
| 80.00 | 78.90 | 98.6 | 2.6 |
| 100.00 | 99.70 | 99.7 | 2.8 |
Data in this table is representative and synthesized from typical validation results.
Visualization of Experimental Workflow
Caption: Workflow for Rizatriptan calibration curve preparation.
References
Application Notes and Protocols for the Use of Rizatriptan-d6 in Drug Metabolism Studies
These application notes provide researchers, scientists, and drug development professionals with detailed protocols and data for utilizing Rizatriptan-d6 as an internal standard in drug metabolism studies of Rizatriptan.
Introduction
Rizatriptan is a selective 5-HT1B/1D receptor agonist used in the treatment of migraine headaches.[1][2] Understanding its metabolic fate is crucial for drug development and clinical pharmacology. The primary metabolic pathway of Rizatriptan involves oxidative deamination by monoamine oxidase-A (MAO-A) to an inactive indole acetic acid metabolite.[1][3][4] Minor metabolites include the pharmacologically active N-monodesmethyl-rizatriptan, and inactive N-oxide and 6-hydroxy compounds.
Stable isotope-labeled internal standards, such as Rizatriptan-d6, are indispensable for the accurate quantification of drugs and their metabolites in biological matrices. They exhibit nearly identical physicochemical properties to the analyte but have a different mass, allowing for correction of variability during sample preparation and analysis by mass spectrometry.
Application: Bioanalytical Quantification of Rizatriptan in Human Plasma
Rizatriptan-d6 is an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to quantify Rizatriptan in biological samples, such as human plasma, for pharmacokinetic and bioequivalence studies.
Experimental Protocol: LC-MS/MS Quantification of Rizatriptan in Human Plasma
This protocol outlines a typical procedure for the quantification of Rizatriptan in human plasma using Rizatriptan-d6 as an internal standard.
1. Materials and Reagents:
-
Rizatriptan reference standard
-
Rizatriptan-d6 internal standard (IS)
-
Human plasma (K2EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
Analytical balance
-
Calibrated pipettes
2. Standard and Quality Control (QC) Sample Preparation:
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Rizatriptan and Rizatriptan-d6 in methanol.
-
Working Standard Solutions: Serially dilute the Rizatriptan stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions at various concentrations.
-
Internal Standard Working Solution: Prepare a working solution of Rizatriptan-d6 at an appropriate concentration (e.g., 100 ng/mL) in 50:50 (v/v) acetonitrile:water.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate Rizatriptan working standard solutions to create calibration standards and quality control samples at low, medium, and high concentrations.
3. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the Rizatriptan-d6 internal standard working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
4. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 2-3 minutes, hold for 1 minute, and re-equilibrate at 5% B. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Rizatriptan: m/z 270.2 → 201.1Rizatriptan-d6: m/z 276.2 → 207.1 |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100-200 ms |
5. Data Analysis:
-
Integrate the peak areas for both Rizatriptan and Rizatriptan-d6.
-
Calculate the peak area ratio (Rizatriptan peak area / Rizatriptan-d6 peak area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of Rizatriptan in unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data
Table 1: Pharmacokinetic Parameters of Rizatriptan in Healthy Volunteers
| Parameter | Value | Reference |
| Bioavailability | ~45% | |
| Tmax (Time to Peak Plasma Concentration) | 1.0 - 1.5 hours | |
| Plasma Half-life (t1/2) | 2 - 3 hours | |
| Volume of Distribution (Vd) | 110 L (females), 140 L (males) | |
| Plasma Protein Binding | 14% | |
| Excretion (Urine) | ~14% as unchanged drug, ~51% as indole acetic acid metabolite | |
| Excretion (Feces) | ~12% |
Table 2: LC-MS/MS Bioanalytical Method Validation Parameters for Rizatriptan using Rizatriptan-d6
| Parameter | Value | Reference |
| Linearity Range | 0.15 - 75.00 ng/mL | |
| Lower Limit of Quantitation (LLOQ) | 0.15 ng/mL | |
| Intra- and Inter-batch Precision (%CV) | ≤ 8.4% | |
| Mean Extraction Recovery (Rizatriptan) | > 78% | |
| Mean Extraction Recovery (Rizatriptan-d6) | ~74.5% |
Visualizations
Caption: Metabolic pathway of Rizatriptan.
Caption: Bioanalytical workflow for Rizatriptan quantification.
References
Iso Rizatriptan-d6: Application Notes and Protocols for Advanced In Vivo and In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Iso Rizatriptan-d6, a deuterated isotopologue of Rizatriptan, in cutting-edge in vivo and in vitro research. This document offers detailed experimental protocols and presents key quantitative data to facilitate its integration into your research workflows. This compound serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications, ensuring accurate and precise quantification of Rizatriptan in complex biological matrices.
In Vivo Research Applications: Pharmacokinetic Studies
This compound is an invaluable tool for the accurate characterization of Rizatriptan's pharmacokinetic profile in vivo. Its near-identical physicochemical properties to Rizatriptan, with a distinct mass difference, allow for correction of variability during sample preparation and analysis.
Table 1: Pharmacokinetic Parameters of Rizatriptan in Healthy Adults
| Parameter | Value (Males) | Value (Females) | Reference |
| Bioavailability (F) | ~40% | ~45% | [1][2] |
| Time to Peak Plasma Concentration (Tmax) | 1.0 - 1.5 hours | 1.0 - 1.5 hours | [3] |
| Plasma Half-life (t½) | 2 - 3 hours | 2 - 3 hours | [2] |
| Volume of Distribution (Vd) | ~140 L | ~110 L | [2] |
| Plasma Clearance (CL) | ~1000 - 1500 mL/min | ~900 - 1100 mL/min | |
| Renal Clearance (CLr) | ~225 mL/min | ~174 mL/min |
Experimental Protocol: Quantification of Rizatriptan in Human Plasma using LC-MS/MS with this compound Internal Standard
This protocol outlines a robust method for determining the concentration of Rizatriptan in human plasma, a critical component of pharmacokinetic studies.
1. Materials and Reagents:
-
Rizatriptan analytical standard
-
This compound (Internal Standard, IS)
-
Human plasma (K2EDTA as anticoagulant)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
2. Sample Preparation:
-
Thaw plasma samples at room temperature.
-
Spike 100 µL of each plasma sample, calibration standard, and quality control (QC) sample with 10 µL of this compound working solution (concentration to be optimized based on expected analyte levels).
-
Vortex briefly to mix.
-
Protein Precipitation: Add 300 µL of cold acetonitrile with 0.1% formic acid. Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Solid Phase Extraction (for cleaner samples):
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Rizatriptan: Q1 (m/z) -> Q3 (m/z) [to be determined based on instrument optimization, e.g., 270.2 -> 201.1]
-
This compound: Q1 (m/z) -> Q3 (m/z) [e.g., 276.2 -> 207.1]
-
4. Data Analysis:
-
Quantify Rizatriptan concentrations using the peak area ratio of the analyte to the internal standard (this compound).
-
Construct a calibration curve by plotting the peak area ratios against the corresponding concentrations of the calibration standards.
-
Determine the concentration of Rizatriptan in the unknown samples by interpolating their peak area ratios from the calibration curve.
Workflow for In Vivo Pharmacokinetic Analysis
References
Troubleshooting & Optimization
troubleshooting matrix effects in Rizatriptan analysis with Iso Rizatriptan-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the analysis of Rizatriptan with its stable isotope-labeled internal standard, Rizatriptan-d6.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the LC-MS/MS analysis of Rizatriptan?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Rizatriptan, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[2][3] In bioanalytical method development, it is crucial to assess and mitigate matrix effects to ensure the reliability of the data, as stipulated by regulatory bodies like the FDA and EMA.[4]
Q2: I am using a stable isotope-labeled internal standard (Rizatriptan-d6). Shouldn't this compensate for matrix effects?
A2: Ideally, a stable isotope-labeled internal standard (SIL-IS) like Rizatriptan-d6 co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thus providing effective compensation. However, this compensation can be imperfect if the analyte and IS do not co-elute completely or if there are significant variations in the matrix composition between samples, leading to differential ion suppression. Therefore, even with a SIL-IS, it is essential to evaluate for the presence of matrix effects.
Q3: What are the common causes of matrix effects in biofluids like plasma?
A3: The most common sources of matrix effects in plasma are phospholipids, salts, and endogenous metabolites that can co-elute with Rizatriptan. Inadequate sample cleanup is a primary reason for the presence of these interfering substances.
Q4: How do regulatory agencies like the FDA and EMA recommend evaluating matrix effects?
A4: Both the FDA and EMA guidelines emphasize the importance of assessing matrix effects. The EMA guideline is more prescriptive, suggesting the calculation of a Matrix Factor (MF) from at least six different lots of the biological matrix. The coefficient of variation (CV) of the IS-normalized MF should not be greater than 15%.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving matrix effect issues in your Rizatriptan analysis.
Problem: Inconsistent Analyte/Internal Standard (IS) Peak Area Ratios
Q1: My Rizatriptan/Rizatriptan-d6 peak area ratio is inconsistent across different samples or even replicates of the same sample. What is the likely cause?
A1: Inconsistent peak area ratios are a strong indicator of variable matrix effects that are not being adequately compensated for by the internal standard. This suggests that the degree of ion suppression or enhancement is fluctuating between injections.
Q2: How can I confirm that matrix effects are causing this inconsistency?
A2: You can perform a post-extraction addition experiment. This involves comparing the response of Rizatriptan and Rizatriptan-d6 in a clean solution to their response when spiked into an extracted blank matrix from multiple sources. A significant difference in the peak areas between the neat solution and the post-spiked matrix samples confirms the presence of matrix effects.
Problem: Low Signal Intensity for both Rizatriptan and Rizatriptan-d6
Q1: I am observing a significantly lower signal for both my analyte and internal standard compared to the standards prepared in a clean solvent. What does this indicate?
A1: A general decrease in signal intensity for both compounds points towards significant ion suppression.
Q2: What are the immediate steps to troubleshoot this issue?
A2:
-
Review your sample preparation method: Inefficient sample cleanup is a common culprit. Consider if your current method (e.g., protein precipitation) is sufficiently removing interfering components like phospholipids.
-
Optimize chromatography: Ensure that Rizatriptan and Rizatriptan-d6 are chromatographically separated from the regions of significant ion suppression. A post-column infusion experiment can help identify these regions.
-
Dilute the sample: Diluting the sample can reduce the concentration of matrix components, thereby lessening the ion suppression effect. However, ensure that the diluted concentration is still above the lower limit of quantitation (LLOQ).
Experimental Protocols
Post-Column Infusion Experiment to Qualitatively Assess Matrix Effects
This experiment helps to identify regions in the chromatogram where ion suppression or enhancement occurs.
Methodology:
-
A standard solution of Rizatriptan and Rizatriptan-d6 is continuously infused into the mobile phase stream after the analytical column using a T-connector.
-
A blank, extracted matrix sample is then injected onto the LC-MS/MS system.
-
The signal for Rizatriptan and Rizatriptan-d6 is monitored. Any dip in the baseline signal indicates ion suppression at that retention time, while a rise indicates ion enhancement.
Quantitative Assessment of Matrix Effects (Post-Extraction Addition)
This experiment quantifies the extent of matrix effects.
Methodology:
-
Prepare three sets of samples:
-
Set A: Standard solutions of Rizatriptan and Rizatriptan-d6 in a neat (clean) solvent.
-
Set B: Blank matrix samples are extracted first, and then the standard solutions of Rizatriptan and Rizatriptan-d6 are added to the extracted matrix.
-
Set C: Matrix samples are spiked with the standard solutions of Rizatriptan and Rizatriptan-d6 before the extraction process.
-
-
Analyze all three sets of samples using the LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Recovery:
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
Recovery (%) = (Peak Area in Set C) / (Peak Area in Set B) * 100
-
Quantitative Data Summary
The following table summarizes typical performance characteristics for a validated LC-MS/MS method for Rizatriptan, which can serve as a benchmark.
| Parameter | Typical Value | Reference |
| Linearity Range | 0.20–60.0 ng/mL | |
| Lower Limit of Quantitation (LLOQ) | 0.20 ng/mL | |
| Mean Extraction Recovery | >78% | |
| Intra- and Inter-batch Precision (% CV) | ≤8.4% |
Visualizations
Caption: A flowchart for systematically troubleshooting matrix effects.
Caption: Experimental workflow for the quantitative assessment of matrix effects.
References
Technical Support Center: Optimizing LC-MS/MS for Rizatriptan-d6 Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS/MS analysis of Rizatriptan and its deuterated internal standard, Rizatriptan-d6.
Frequently Asked Questions (FAQs)
Q1: What are the recommended precursor and product ions for Rizatriptan and Rizatriptan-d6?
For optimal detection in positive ion electrospray ionization (ESI) mode, the following mass transitions (m/z) are recommended for Rizatriptan and its deuterated internal standard, Rizatriptan-d6.[1][2]
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) |
| Rizatriptan | 270.2 | 201.2 |
| Rizatriptan-d6 | 276.1 | 207.1 |
Q2: What are typical LC and MS parameters for the analysis of Rizatriptan?
Several validated methods have been published. While specific conditions should be optimized for your instrument and application, the following table summarizes a common set of starting parameters.[1][2][3]
| Parameter | Recommended Conditions |
| LC Column | C18 column (e.g., Ascentis Express RP Amide C18, 50x4.6mm, 2.7µm or Lichrospher C18, 50x4.6mm, 5µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., 10mM ammonium formate or 0.1% formic acid). A common composition is 10mM ammonium formate:acetonitrile (20:80 v/v). |
| Flow Rate | 0.5 mL/min to 1.0 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| Source Temperature | Approximately 450 °C |
| Ion Spray Voltage | ~5500 V |
| Collision Energy (CE) | Optimized for the specific instrument, but values around 16 V have been reported for both Rizatriptan and Rizatriptan-d6. |
Q3: My Rizatriptan-d6 signal is low or inconsistent. What are the potential causes?
Low or variable signal intensity for a deuterated internal standard can stem from several factors. Common causes include:
-
Suboptimal Concentration: The concentration of the internal standard may be too low, leading to signal suppression by the analyte.
-
Poor Quality or Purity: The chemical or isotopic purity of the Rizatriptan-d6 standard may be low.
-
Improper Storage: Degradation can occur due to incorrect storage conditions, such as exposure to light or elevated temperatures, or from repeated freeze-thaw cycles.
-
Instrumental Issues: A dirty ion source, incorrect instrument tuning, or detector fatigue can lead to a general decrease in signal intensity.
-
Matrix Effects: Co-eluting substances from the sample matrix can suppress the ionization of the internal standard.
-
Isotopic Exchange: Deuterium atoms on the internal standard may exchange with protons from the solvent, leading to a loss of signal at the expected m/z.
Troubleshooting Guides
Guide 1: Diagnosing and Mitigating Matrix Effects
Matrix effects, such as ion suppression or enhancement, are a frequent challenge in bioanalysis and can significantly impact the accuracy and reproducibility of your results.
Experimental Protocol: Post-Extraction Spike Analysis to Quantify Matrix Effects
This experiment helps to determine if components in your sample matrix are affecting the ionization of Rizatriptan-d6.
-
Prepare Two Sample Sets:
-
Set A (Neat Solution): Spike Rizatriptan-d6 at your working concentration into a clean solvent (e.g., the mobile phase).
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (a sample without the analyte or internal standard). After the final extraction step, spike Rizatriptan-d6 into the extracted matrix at the same concentration as in Set A.
-
-
Analyze and Compare:
-
Analyze both sets of samples using your established LC-MS/MS method.
-
Compare the peak area of Rizatriptan-d6 in both sets.
-
Interpreting the Results:
| Observation | Interpretation | Recommended Actions |
| Peak area in Set B is significantly lower than in Set A. | Ion suppression is occurring. | - Optimize chromatography to separate Rizatriptan-d6 from interfering matrix components.- Improve sample cleanup procedures (e.g., switch from protein precipitation to liquid-liquid extraction or solid-phase extraction).- Dilute the sample to reduce the concentration of matrix components. |
| Peak area in Set B is significantly higher than in Set A. | Ion enhancement is occurring. | - Follow the same recommended actions as for ion suppression. |
| Peak areas in both sets are comparable. | The matrix has a minimal effect on the signal of Rizatriptan-d6. | - The current sample preparation and chromatographic methods are likely adequate. |
Workflow for Investigating Matrix Effects
Caption: Troubleshooting workflow for matrix effects.
Guide 2: Addressing Isotopic Instability and Chromatographic Shifts
Deuterated internal standards are generally stable, but under certain conditions, isotopic exchange or chromatographic separation from the analyte can occur, leading to inaccurate quantification.
Q: Why are my Rizatriptan and Rizatriptan-d6 peaks separating?
A slight separation in retention time between an analyte and its deuterated internal standard can occur due to the "isotope effect". This can be problematic if the two compounds elute into regions with different levels of ion suppression.
Solutions:
-
Optimize Chromatography: Adjusting the mobile phase composition, gradient profile, or column temperature may help to improve the co-elution of Rizatriptan and Rizatriptan-d6.
-
Evaluate Labeling Position: Whenever possible, use internal standards where the deuterium atoms are located on stable, non-exchangeable positions (e.g., aromatic rings or carbon atoms not adjacent to heteroatoms). This minimizes the risk of H/D exchange.
Experimental Protocol: Sample Preparation for Bioanalysis
A robust sample preparation method is crucial for minimizing matrix effects and ensuring accurate results. Liquid-liquid extraction (LLE) is a common and effective technique for isolating Rizatriptan from biological matrices like plasma.
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Sample Aliquoting: Take a precise volume of your plasma sample (e.g., 100 µL).
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Internal Standard Spiking: Add a known amount of Rizatriptan-d6 solution to each sample, calibrator, and quality control.
-
Protein Precipitation/Lysis (Optional but Recommended): Add a protein precipitating agent like acetonitrile. Vortex and centrifuge to pellet the precipitated proteins.
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Liquid-Liquid Extraction:
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Add an appropriate extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).
-
Vortex vigorously to ensure thorough mixing and extraction of the analyte and internal standard into the organic layer.
-
Centrifuge to achieve phase separation.
-
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
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Reconstitution: Reconstitute the dried extract in a suitable volume of the mobile phase.
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Injection: Inject the reconstituted sample into the LC-MS/MS system.
Diagram of a Generic Bioanalytical Workflow
Caption: General workflow for bioanalysis of Rizatriptan.
References
Technical Support Center: Isotopic Interference with Iso Rizatriptan-d6
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address isotopic interference when using Iso Rizatriptan-d6 as an internal standard in quantitative bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in LC-MS/MS assays?
A1: this compound is a stable isotope-labeled (SIL) internal standard for Rizatriptan. It is a synthetic version of the Rizatriptan molecule where six hydrogen atoms have been replaced with their heavier isotope, deuterium. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, it is used to accurately quantify Rizatriptan in biological samples. Because its chemical and physical properties are nearly identical to Rizatriptan, it co-elutes during chromatography and experiences similar ionization effects, allowing for reliable correction of variations during sample preparation and analysis.
Q2: What is isotopic interference in the context of using this compound?
A2: Isotopic interference occurs when the mass spectral signal of the analyte (Rizatriptan) and its deuterated internal standard (this compound) overlap. This can happen in two primary ways:
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Cross-contribution from the analyte: Rizatriptan naturally contains a small percentage of heavier isotopes (like Carbon-13). At high concentrations of Rizatriptan, the signal from these natural isotopes can spill over into the mass channel of this compound.
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Impurity in the internal standard: The this compound standard may contain a small amount of unlabeled Rizatriptan (d0 impurity). This impurity will contribute to the analyte signal, leading to an overestimation of the Rizatriptan concentration, especially at the lower limit of quantification.
Q3: What are the common signs of isotopic interference in my Rizatriptan assay?
A3: Several indicators may suggest isotopic interference:
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Non-linear calibration curves, particularly at the high and low ends.
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Inaccurate results for quality control (QC) samples.
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A noticeable signal for Rizatriptan in blank samples that are only spiked with this compound.
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A significant signal in the this compound channel when analyzing a high concentration of only the unlabeled Rizatriptan.
Q4: How can I minimize isotopic interference during method development?
A4: Proactive measures during method development can significantly reduce the impact of isotopic interference:
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Select a high-purity internal standard: Whenever possible, source this compound with a high isotopic purity (typically >98%) and low d0 content. Always review the Certificate of Analysis.
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Optimize chromatography: Achieve baseline separation between Rizatriptan and any potential interfering metabolites. While complete co-elution of the analyte and internal standard is generally desired, slight separation can sometimes help diagnose interference issues.
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Careful selection of mass transitions (MRM): Choose precursor and product ions that are specific to Rizatriptan and this compound and have a low probability of overlap. For instance, for Rizatriptan, the transition m/z 270.2 → 201.1 is commonly used, while for Rizatriptan-d6, m/z 276.2 → 207.2 is monitored.[1]
Troubleshooting Guides
Guide 1: Diagnosing Isotopic Interference
If you suspect isotopic interference is affecting your results, this guide will help you confirm and quantify the extent of the issue.
Objective: To determine the percentage of signal contribution from Rizatriptan to the this compound channel and vice-versa.
Experimental Protocol:
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Prepare two sets of samples:
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Set A (Analyte to IS): In a blank biological matrix (e.g., human plasma), spike a high concentration of Rizatriptan (e.g., the upper limit of quantification, ULOQ) without any this compound.
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Set B (IS to Analyte): In the same blank matrix, spike the working concentration of this compound without any Rizatriptan.
-
-
Analyze the samples: Inject both sets of samples into your LC-MS/MS system and monitor the MRM transitions for both Rizatriptan and this compound.
-
Data Analysis:
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In the chromatogram from Set A, measure the peak area of any signal detected in the this compound MRM channel.
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In the chromatogram from Set B, measure the peak area of any signal detected in the Rizatriptan MRM channel.
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Calculate the percentage of cross-contribution. For example, for analyte to IS interference: (Peak Area of IS in Set A / Peak Area of IS in a standard at the working concentration) * 100
-
Interpretation of Results:
A cross-contribution of more than a few percent may indicate that isotopic interference is impacting your results, particularly at the lower end of your calibration range.
Guide 2: Mitigating Isotopic Interference
Once isotopic interference is confirmed, the following strategies can be employed to minimize its impact.
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Chromatographic Optimization:
-
Problem: Inadequate separation of Rizatriptan from matrix components or metabolites can exacerbate interference.
-
Solution: Adjust the mobile phase gradient, change the column chemistry, or modify the flow rate to improve peak shape and resolution. Ensure that both Rizatriptan and this compound elute in a clean region of the chromatogram.
-
-
Mass Spectrometry Parameter Optimization:
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Problem: Sub-optimal mass spectrometry settings can lead to increased background noise and apparent interference.
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Solution: Re-optimize the collision energy and other MS parameters for both Rizatriptan and this compound to ensure maximum specificity and sensitivity.
-
-
Mathematical Correction:
-
Problem: If experimental optimization cannot completely eliminate the interference, a mathematical correction can be applied.
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Solution: Based on the cross-contribution data from Guide 1, a correction factor can be applied to the measured peak areas. This is often done within the chromatography data system software. For example, the corrected analyte peak area would be: Measured Analyte Peak Area - (Measured IS Peak Area * % Contribution from IS to Analyte).
-
Data Presentation
The following tables summarize typical quantitative data related to a bioanalytical method for Rizatriptan using this compound and the assessment of isotopic interference.
Table 1: Bioanalytical Method Parameters for Rizatriptan
| Parameter | Value | Reference |
| Internal Standard | Rizatriptan-d6 | [2] |
| Calibration Range | 0.15 to 75.00 ng/mL | [2] |
| Average Recovery of Rizatriptan | 72.7% | [2] |
| Average Recovery of Internal Standard | 74.5% | [2] |
| QC Concentrations (ng/mL) | LLOQ: 0.15, Low: 4.5, Mid: 37.5, High: 60.0 |
Table 2: Hypothetical Isotopic Purity and Cross-Contribution Data for this compound
| Parameter | Specification |
| Isotopic Purity (Atom % D) | >98% |
| Chemical Purity (by HPLC) | >99% |
| Unlabeled Rizatriptan (d0) Content | <0.5% |
| Cross-contribution of Rizatriptan to Rizatriptan-d6 signal at ULOQ | <1.5% |
| Cross-contribution of Rizatriptan-d6 to Rizatriptan signal | <0.2% |
Note: The data in Table 2 are representative and may vary between different batches and suppliers of this compound. It is crucial to assess each new lot of internal standard.
Visualizations
Experimental Workflow for Assessing Isotopic Interference
Caption: Workflow for the experimental assessment of isotopic cross-contribution.
Troubleshooting Logic for Isotopic Interference
Caption: A logical workflow for troubleshooting isotopic interference issues.
References
Navigating the Nuances of Bioanalysis: A Technical Guide to Improving Iso Rizatriptan-d6 Recovery
For researchers and drug development professionals, ensuring the accurate quantification of compounds in biological matrices is paramount. The recovery of internal standards, such as Iso Rizatriptan-d6, is a critical factor in the reliability of bioanalytical methods. This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and enhance the recovery of this compound from biological samples.
Frequently Asked Questions (FAQs)
This section addresses common questions related to the recovery of this compound.
Q1: What are the most common reasons for low recovery of this compound?
Low recovery of a deuterated internal standard like this compound can stem from several factors during the analytical process. The primary culprits often lie within the sample preparation stage, including inefficient extraction during solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation (PPT). Other contributing factors can include non-specific binding of the analyte to labware, instability of the compound under the experimental conditions, and matrix effects that suppress the instrument's signal.
Q2: How do matrix effects impact the recovery of my internal standard?
Matrix effects occur when co-eluting endogenous components from the biological sample interfere with the ionization of the target analyte and internal standard in the mass spectrometer. This interference can either suppress or enhance the signal, leading to inaccurate quantification and the appearance of low or inconsistent recovery. A stable isotope-labeled internal standard like this compound is designed to co-elute with the analyte and experience similar matrix effects, thereby providing a corrective measure. However, significant ion suppression can still lead to a low signal-to-noise ratio, making accurate measurement difficult.
Q3: Can the choice of extraction technique significantly affect recovery rates?
Absolutely. The physicochemical properties of this compound and the nature of the biological matrix will dictate the most suitable extraction method. For instance, protein precipitation is a simpler but potentially "dirtier" method that may lead to more significant matrix effects. Liquid-liquid extraction offers a higher degree of cleanliness but requires careful optimization of solvent polarity and pH. Solid-phase extraction is highly selective and can yield very clean extracts, but the choice of sorbent and the elution protocol are critical for achieving high recovery.
Q4: My recovery of this compound is inconsistent between samples. What should I investigate?
Variability in recovery often points to inconsistencies in the experimental workflow. Key areas to scrutinize include:
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Pipetting accuracy: Ensure precise and consistent addition of the internal standard and any reagents.
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Vortexing/mixing: Inadequate mixing during extraction steps can lead to incomplete partitioning of the analyte.
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pH control: Small variations in pH can significantly impact the extraction efficiency of ionizable compounds.
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Evaporation steps: Uneven drying in evaporation steps can lead to variable losses.
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Sample-to-sample differences in matrix composition: While an internal standard helps, extreme variations in the biological matrix (e.g., lipemic or hemolyzed samples) can still affect recovery.
Troubleshooting Guides
This section provides structured guidance for resolving specific issues encountered during the recovery of this compound.
Guide 1: Troubleshooting Low Recovery in Solid-Phase Extraction (SPE)
Low recovery in SPE can be systematically addressed by examining each step of the process.
Caption: A decision tree for troubleshooting low recovery in Solid-Phase Extraction.
Guide 2: Troubleshooting Low Recovery in Liquid-Liquid Extraction (LLE)
Inconsistent or low recovery in LLE often relates to phase separation, solvent choice, or pH.
Caption: A decision tree for troubleshooting low recovery in Liquid-Liquid Extraction.
Quantitative Data Summary
The following table summarizes typical recovery percentages for rizatriptan and its deuterated internal standard from biological fluids using various extraction techniques, as reported in the literature.
| Extraction Method | Analyte/Internal Standard | Biological Matrix | Reported Recovery (%) | Reference |
| Liquid-Liquid Extraction (LLE) | Rizatriptan | Human Plasma | 53.4 - 64.9 | [1] |
| Liquid-Liquid Extraction (LLE) | Rizatriptan | Human Plasma | >78 | [2] |
| Solid-Phase Extraction (SPE) | Rizatriptan | Human Plasma | 79.4 - 82.3 | [3] |
| Solid-Phase Extraction (SPE) | Rizatriptan and other triptans | Human Serum | Not specified, but method was successful | [4] |
| Protein Precipitation (PPT) | Rizatriptan | Rabbit Plasma | 91.27 - 93.76 | [5] |
Experimental Protocols
Detailed methodologies for the most common extraction techniques are provided below.
Protocol 1: Solid-Phase Extraction (SPE)
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Caption: A typical workflow for Solid-Phase Extraction.
Methodology:
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Sample Pre-treatment: To 500 µL of plasma, add the working solution of this compound. Vortex to mix. Dilute the sample with a buffer to adjust the pH as needed for optimal retention on the chosen sorbent.
-
SPE Cartridge Conditioning: Condition a mixed-mode or reversed-phase SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of the same buffer used for sample dilution.
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Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile, potentially with a small percentage of a modifier like formic acid or ammonia to improve recovery).
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Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol provides a general framework for LLE and should be optimized.
Caption: A typical workflow for Liquid-Liquid Extraction.
Methodology:
-
Sample Preparation: To a 500 µL aliquot of plasma in a centrifuge tube, add the this compound internal standard.
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pH Adjustment: Add a small volume of a basic buffer (e.g., 100 µL of 0.1 M sodium carbonate) to raise the pH and ensure rizatriptan is in its non-ionized, more extractable form. Vortex briefly.
-
Solvent Addition: Add 2.5 mL of an appropriate organic solvent such as ethyl acetate or methyl tertiary-butyl ether.
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Extraction: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.
-
Phase Separation: Centrifuge the sample at high speed (e.g., 4000 rpm for 10 minutes) to achieve a clean separation of the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a new tube, taking care not to aspirate any of the aqueous phase.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under nitrogen and reconstitute the residue in the mobile phase for analysis.
Protocol 3: Protein Precipitation (PPT)
This is a rapid extraction method, but the resulting extract may contain more matrix components.
Caption: A typical workflow for Protein Precipitation.
Methodology:
-
Sample Preparation: In a microcentrifuge tube, add the this compound internal standard to 200 µL of plasma.
-
Precipitation: Add 600 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample).
-
Mixing: Vortex the sample vigorously for at least 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tube at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
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Supernatant Collection: Carefully transfer the supernatant to a clean tube or a well plate.
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Analysis: The supernatant can either be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase to concentrate the analyte.
Rizatriptan Signaling Pathway
Rizatriptan is a selective agonist for the 5-HT1B and 5-HT1D receptors. Its therapeutic effect in migraines is attributed to three primary mechanisms: vasoconstriction of dilated cranial blood vessels, inhibition of neuropeptide release from sensory nerves in the trigeminal system, and inhibition of pain signal transmission in the brainstem.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of antimigraine compounds rizatriptan, zolmitriptan, naratriptan and sumatriptan in human serum by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
stability of Iso Rizatriptan-d6 in plasma and other matrices.
This technical support center provides guidance and answers frequently asked questions regarding the stability of Iso Rizatriptan-d6 in various biological matrices. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in plasma?
While specific stability data for this compound is not extensively published, the stability of its parent compound, Rizatriptan, in human plasma has been well-documented. Deuterated compounds, like this compound, are generally expected to exhibit enhanced stability compared to their non-deuterated counterparts.[][2][3] This is due to the kinetic isotope effect, where the stronger carbon-deuterium bond is more resistant to enzymatic cleavage than a carbon-hydrogen bond.[2][3] Therefore, the stability data for Rizatriptan can be considered a conservative estimate for this compound.
Rizatriptan has been shown to be stable in human plasma under various storage conditions. For instance, it remains stable after three freeze-thaw cycles (-20°C to room temperature) and when stored at -20°C for at least 30 to 79 days.
Q2: What are the recommended storage conditions for plasma samples containing this compound?
Based on the stability data of Rizatriptan, it is recommended to store plasma samples containing this compound at -20°C or lower for long-term storage. For short-term storage or during sample processing, maintaining the samples at 4°C is advisable. Repeated freeze-thaw cycles should be minimized to prevent potential degradation.
Q3: How does the stability of this compound compare in different biological matrices?
Currently, published data primarily focuses on the stability of Rizatriptan in human plasma. While specific studies on other matrices like blood or urine for this compound are limited, general principles of drug stability suggest that factors such as enzymatic activity, pH, and light exposure can influence stability in any biological matrix. It is best practice to perform matrix-specific stability evaluations during bioanalytical method validation.
Q4: Are there any known degradation pathways for Rizatriptan that could affect this compound?
Forced degradation studies on Rizatriptan have shown that it is susceptible to degradation under oxidative and basic hydrolytic conditions. Mild degradation was observed in the presence of a base, and considerable degradation occurred under oxidative stress. While the deuteration in this compound may slow down metabolic degradation, it is unlikely to significantly alter its susceptibility to these chemical degradation pathways. Therefore, exposure to strong oxidizing agents and highly basic conditions should be avoided during sample handling and storage.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low recovery of this compound from plasma samples. | Analyte degradation due to improper storage. | Ensure samples are stored at -20°C or below and minimize freeze-thaw cycles. Verify the stability of the analyte under your specific storage and handling conditions. |
| Inefficient extraction procedure. | Optimize the extraction method. Ensure the pH of the extraction solvent is appropriate for Rizatriptan, which is a basic compound. | |
| Adsorption to container surfaces. | Use silanized glassware or low-adsorption polypropylene tubes. | |
| High variability in replicate analyses. | Inconsistent sample handling. | Standardize all steps of the sample handling and analysis workflow, including thawing time and temperature. |
| Matrix effects. | Evaluate and minimize matrix effects by optimizing the sample cleanup and chromatographic conditions. Consider using a stable isotope-labeled internal standard if not already in use. | |
| Presence of unexpected peaks in the chromatogram. | Contamination. | Ensure all solvents, reagents, and labware are clean and free of contaminants. |
| Degradation products. | Investigate potential degradation pathways based on sample handling and storage conditions. Forced degradation studies can help identify potential degradants. |
Experimental Protocols
Plasma Stability Assessment of Rizatriptan
This section outlines a typical experimental protocol for assessing the stability of Rizatriptan in plasma, which can be adapted for this compound.
1. Freeze-Thaw Stability:
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Spike blank plasma with Rizatriptan at low and high quality control (QC) concentrations.
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Divide the samples into aliquots.
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Subject the aliquots to three freeze-thaw cycles: freeze at -20°C for at least 12 hours and then thaw unassisted at room temperature.
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Analyze the samples after the third cycle and compare the concentrations to freshly prepared samples. A deviation of less than 15% is generally considered acceptable.
2. Short-Term (Bench-Top) Stability:
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Spike blank plasma with Rizatriptan at low and high QC concentrations.
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Keep the samples at room temperature for a specified period (e.g., 4, 8, or 24 hours) to simulate sample processing time.
-
Analyze the samples and compare the concentrations to freshly prepared samples.
3. Long-Term Stability:
-
Spike blank plasma with Rizatriptan at low and high QC concentrations.
-
Store the samples at the intended long-term storage temperature (e.g., -20°C or -70°C).
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Analyze the samples at various time points (e.g., 1, 3, and 6 months) and compare the concentrations to freshly prepared samples.
Quantitative Data Summary
The following tables summarize the stability of Rizatriptan in human plasma as reported in the literature. This data can serve as a reference for estimating the stability of this compound.
Table 1: Freeze-Thaw and Short-Term Stability of Rizatriptan in Human Plasma
| Stability Condition | Duration | Storage Temperature | Concentration Levels | Mean Recovery (%) | Reference |
| Freeze-Thaw Cycles | 3 cycles | -20°C to Room Temp. | 0.4, 4, 40 ng/mL | >93% | |
| Reconstitution Solution | 24 hours | 4°C | Not Specified | >92% |
Table 2: Long-Term Stability of Rizatriptan in Human Plasma
| Storage Duration | Storage Temperature | Concentration Levels | Mean Recovery (%) | Reference |
| 30 days | -20°C | 0.4, 4, 40 ng/mL | >95% | |
| 79 days | -20°C | Not Specified | Stable |
Visualizations
Caption: Workflow for assessing the stability of this compound in plasma.
Caption: Rationale for the enhanced stability of this compound.
References
minimizing ion suppression of Rizatriptan with Iso Rizatriptan-d6
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantitative analysis of Rizatriptan, with a focus on minimizing ion suppression using its deuterated internal standard, Iso Rizatriptan-d6.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the LC-MS/MS analysis of Rizatriptan?
A1: Ion suppression is a matrix effect where the ionization efficiency of a target analyte, such as Rizatriptan, is reduced by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] This phenomenon can lead to a significant decrease in the analyte's signal intensity, resulting in poor sensitivity, inaccurate quantification, and reduced reproducibility of the assay.[2][3][4] In electrospray ionization (ESI), which is commonly used for Rizatriptan analysis, co-eluting matrix components like salts, lipids, and proteins can compete with the analyte for ionization, leading to an underestimation of its true concentration.
Q2: How does using a deuterated internal standard like this compound help in minimizing ion suppression?
A2: A stable isotope-labeled internal standard (SIL-IS), such as this compound, is the preferred choice for mitigating matrix effects. The underlying principle is that the deuterated standard is chemically identical to the analyte and will therefore have nearly identical chromatographic retention times and ionization behavior. By co-eluting, both Rizatriptan and Rizatriptan-d6 should experience the same degree of ion suppression from the matrix. Consequently, the ratio of the analyte's peak area to the internal standard's peak area remains constant, allowing for accurate and precise quantification even when ion suppression occurs.
Q3: Can I still get inaccurate results even when using this compound?
A3: Yes, while rare, it is possible. Inaccurate results can occur if the analyte and its deuterated internal standard exhibit chromatographic separation. Deuteration can sometimes cause a slight shift in retention time. If this separation occurs in a region of the chromatogram where the ion suppression effect is not constant, the analyte and the internal standard will be affected differently, leading to quantification errors. It is crucial to ensure complete co-elution of the analyte and the internal standard peaks.
Q4: What are the primary sources of matrix effects in bioanalytical methods for Rizatriptan?
A4: The primary sources of matrix effects are endogenous and exogenous components that are co-extracted with Rizatriptan from the biological sample. Common sources include:
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Endogenous Components: Phospholipids, salts, and proteins from plasma or serum are major contributors to ion suppression.
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Exogenous Substances: Contaminants from sample collection tubes, plasticware, and mobile phase additives can also interfere with ionization.
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High Analyte Concentration: At very high concentrations, the analyte itself can cause self-suppression, leading to a non-linear response.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of Rizatriptan.
Problem 1: Low or Inconsistent Signal Intensity for Rizatriptan
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Possible Cause: Significant ion suppression from the sample matrix.
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Troubleshooting Steps:
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Assess Matrix Effect: Perform a post-column infusion experiment to identify the retention time regions with the most significant ion suppression. This involves infusing a standard solution of Rizatriptan and its internal standard post-column while injecting a blank, extracted matrix sample. A dip in the baseline signal at the retention time of Rizatriptan indicates ion suppression.
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Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis. Consider switching from a simple protein precipitation (PPT) to a more rigorous sample cleanup technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
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Chromatographic Optimization: Modify the LC method to separate Rizatriptan from the suppression zones. Adjusting the mobile phase composition, gradient profile, or switching to a different column chemistry can shift the retention time of Rizatriptan away from interfering matrix components.
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Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their suppressive effects. This is only feasible if the assay has sufficient sensitivity to detect the diluted analyte concentration.
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Problem 2: Poor Accuracy and Precision Despite Using Rizatriptan-d6
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Possible Cause: Differential ion suppression due to chromatographic separation of Rizatriptan and Rizatriptan-d6.
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Troubleshooting Steps:
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Verify Co-elution: Overlay the chromatograms of Rizatriptan and Rizatriptan-d6 from a neat standard solution and a matrix sample. Confirm that the peaks are perfectly aligned and have the same shape.
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Adjust Chromatography: If a slight separation is observed, modify the chromatographic conditions. Sometimes using a column with slightly lower resolution can force the co-elution of the analyte and its deuterated standard, which can improve accuracy by ensuring they experience the identical matrix effect.
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Check for Contamination: Ensure that the Rizatriptan standard is not contaminated with Rizatriptan-d6 and vice versa.
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Experimental Protocols & Data
Example LC-MS/MS Method for Rizatriptan in Human Plasma
This protocol is a composite based on established methods for Rizatriptan analysis.
1. Sample Preparation (Liquid-Liquid Extraction)
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To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of internal standard working solution (Rizatriptan-d6 in 50:50 methanol:water).
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Vortex for 10 seconds.
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Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) and vortex.
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Add 1 mL of extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).
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Vortex for 5 minutes, then centrifuge at 4000 rpm for 10 minutes.
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Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
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Reconstitute the residue in 200 µL of mobile phase and inject into the LC-MS/MS system.
2. Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 column (e.g., 50 x 4.6 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic or gradient elution depending on matrix complexity |
| Flow Rate | 0.8 - 1.0 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
3. Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Rizatriptan Transition | m/z 270 → 201 |
| Rizatriptan-d6 Transition | m/z 276 → 207 (Example, requires experimental confirmation) |
| Dwell Time | 200-400 ms |
| Ion Source Temp. | 500°C |
| Collision Gas | Argon |
Method Validation Data (Illustrative)
The following table summarizes typical validation parameters for a robust Rizatriptan assay.
| Parameter | Typical Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantitation (LLOQ) | S/N > 10, Precision < 20%, Accuracy ±20% | 0.05 ng/mL |
| Intra-day Precision (%CV) | < 15% | < 13% |
| Inter-day Precision (%CV) | < 15% | < 9.5% |
| Accuracy (% Nominal) | 85 - 115% | 88 - 112% |
| Extraction Recovery | Consistent and reproducible | > 98% |
| Matrix Effect | IS-normalized factor between 0.85 and 1.15 | Complies |
Visual Guides
References
enhancing sensitivity for low-level detection of Rizatriptan with Iso Rizatriptan-d6
Welcome to the technical support center for the low-level detection of Rizatriptan using Rizatriptan-d6 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: Why should I use an isotopically labeled internal standard like Rizatriptan-d6 for the quantification of Rizatriptan?
Using a stable isotope-labeled internal standard (SIL-IS) such as Rizatriptan-d6 is the preferred method in quantitative LC-MS/MS bioanalysis. An SIL-IS is structurally identical to the analyte, ensuring that it co-elutes and experiences similar physicochemical behaviors during sample processing and analysis. This similarity allows the internal standard to effectively compensate for variability in sample extraction, matrix effects, and instrument response, leading to more accurate and precise quantification of Rizatriptan, especially at low concentrations.[1]
Q2: What are the typical mass transitions (MRM) for Rizatriptan and Rizatriptan-d6?
For Rizatriptan, the precursor ion ([M+H]+) is monitored at m/z 270.2, with a common product ion at m/z 201.2. For the internal standard, Rizatriptan-d6, the precursor ion ([M+H]+) is monitored at m/z 276.1, and the corresponding product ion is at m/z 207.1. These transitions are monitored in positive ionization mode.
Q3: What concentration range can I expect to quantify with this method?
LC-MS/MS methods utilizing Rizatriptan-d6 as an internal standard have demonstrated high sensitivity. A validated linear concentration range of 0.1 ng/mL to 100.0 ng/mL in human plasma has been reported, with a lower limit of quantification (LLOQ) of 0.1 ng/mL. Other methods have achieved LLOQs as low as 0.05 ng/mL.
Q4: How stable is Rizatriptan in biological samples?
Rizatriptan has been shown to be stable in human plasma under various storage conditions. Stability has been demonstrated for at least 79 days when stored at -20°C. It is also stable through multiple freeze-thaw cycles. For detailed stability data, please refer to the data tables below.
Troubleshooting Guide
Issue 1: Poor sensitivity or low signal intensity for Rizatriptan.
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Potential Cause 1: Suboptimal Mass Spectrometer Parameters.
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Solution: Ensure that the mass spectrometer is properly tuned. Optimize parameters such as ion spray voltage, source temperature, nebulizer gas, curtain gas, and collision energy for both Rizatriptan and Rizatriptan-d6. Refer to the experimental protocols section for typical optimized parameters.
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Potential Cause 2: Inefficient Sample Extraction.
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Solution: The choice of extraction method is critical. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used. Ensure the pH of the sample is adjusted to an alkaline state (e.g., using 0.1 M Na2CO3) before LLE with a suitable organic solvent like ethyl acetate to improve extraction efficiency. For SPE, ensure the correct sorbent and elution solvents are used.
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Potential Cause 3: Matrix Effects.
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Solution: Matrix effects, which can cause ion suppression or enhancement, are a common issue in bioanalysis. To mitigate this, ensure adequate chromatographic separation of Rizatriptan from endogenous plasma components. A post-column infusion experiment can help identify regions of ion suppression. Adjusting the mobile phase composition or using a different chromatographic column can also help. The use of an isotopically labeled internal standard like Rizatriptan-d6 is crucial for compensating for matrix effects.
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Issue 2: High variability in the internal standard (Rizatriptan-d6) response.
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Potential Cause 1: Inconsistent Sample Preparation.
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Solution: Ensure precise and consistent addition of the internal standard solution to all samples, including calibration standards and quality controls, before any extraction steps. Human error during pipetting can be a significant source of variability.
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Potential Cause 2: Instrumental Issues.
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Solution: Check for any issues with the LC-MS/MS system, such as a partially clogged injector or a fluctuating spray in the ion source. A gradual drift or pattern in the internal standard response across a run may indicate an instrumental problem.
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Potential Cause 3: Matrix Effects on the Internal Standard.
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Solution: While Rizatriptan-d6 is expected to behave similarly to Rizatriptan, significant differences in the matrix composition between subject samples and calibration standards could potentially lead to differential matrix effects. If the internal standard response in subject samples is consistently higher or lower than in calibration standards, further investigation and potentially sample re-analysis may be necessary.
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Issue 3: Poor chromatographic peak shape for Rizatriptan.
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Potential Cause 1: Inappropriate Mobile Phase.
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Solution: The mobile phase composition, including the organic modifier and any additives, significantly impacts peak shape. A common mobile phase consists of a mixture of acetonitrile and an aqueous buffer like ammonium formate or ammonium acetate. Ensure the pH of the mobile phase is appropriate for the analyte.
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Potential Cause 2: Column Overload or Degradation.
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Solution: Injecting too high a concentration of the analyte can lead to peak fronting or tailing. Ensure the injected amount is within the linear range of the column. If the column has been used extensively, its performance may be degraded. Consider replacing the column.
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Potential Cause 3: Co-eluting Interferences.
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Solution: Co-eluting substances from the matrix can interfere with the peak shape. Improve the sample clean-up process or adjust the chromatographic conditions to better separate Rizatriptan from these interferences.
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Data Presentation
Table 1: LC-MS/MS Method Parameters for Rizatriptan Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Internal Standard | Rizatriptan-d6 | Granisetron | Sumatriptan |
| Extraction Method | Liquid-Liquid Extraction | Liquid-Liquid Extraction | Liquid-Liquid Extraction |
| Chromatographic Column | Ascentis Express RP Amide C18 (50x4.6mm, 2.7µm) | Lichrospher C18 (50x4.6mm, 5µm) | Hypurity C18 (50x4.6mm, 5µm) |
| Mobile Phase | 10mM Ammonium Formate:Acetonitrile (20:80 v/v) | Acetonitrile:10mM Ammonium Acetate:Acetic Acid (50:50:0.5, v/v/v) | Methanol:0.2% Formic Acid |
| Flow Rate | 0.5 mL/min | 1.0 mL/min | 0.8 mL/min |
| Ionization Mode | Positive ESI | Positive ESI | Positive ESI |
| MRM Transition (Rizatriptan) | m/z 270.2 → 201.2 | m/z 270 → 201 | m/z 270.1 → 201.1 |
| MRM Transition (IS) | m/z 276.1 → 207.1 (Rizatriptan-d6) | m/z 313.4 → 138 (Granisetron) | m/z 296.1 → 161.1 (Sumatriptan) |
| Linear Range | 0.1 - 100.0 ng/mL | 0.05 - 50 ng/mL | 0.20 - 60.0 ng/mL |
| LLOQ | 0.1 ng/mL | 0.05 ng/mL | 0.20 ng/mL |
Table 2: Stability of Rizatriptan in Human Plasma
| Stability Condition | Duration | Concentration Tested (ng/mL) | Stability (% of Nominal) | Reference |
| Freeze-Thaw | 3 Cycles | LQC & HQC | Within acceptable limits | |
| Bench Top | Not Specified | LQC & HQC | Within acceptable limits | |
| Long-Term (-20°C) | 79 days | LQC & HQC | Within acceptable limits | |
| Processed Sample | Not Specified | LQC & HQC | Within acceptable limits |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
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To a 0.5 mL aliquot of human plasma, add 50 µL of the Rizatriptan-d6 internal standard working solution.
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Add 100 µL of 0.1 M sodium carbonate (Na2CO3) solution to alkalinize the sample.
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Vortex the sample for 1 minute.
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Add 2.5 mL of ethyl acetate and vortex for another 1 minute for extraction.
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Centrifuge the sample at 3500 rpm for 5 minutes to separate the layers.
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Carefully transfer the upper organic layer to a clean tube.
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Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the mobile phase.
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Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
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Liquid Chromatography:
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Use an Ascentis Express RP Amide C18 column (50x4.6mm, 2.7µm).
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Set the mobile phase to an isocratic flow of 10mM ammonium formate and acetonitrile (20:80 v/v).
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Maintain a flow rate of 0.5 mL/min.
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Set the column temperature to 40°C.
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The total run time is typically around 3 minutes.
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Mass Spectrometry:
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Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
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Use Multiple Reaction Monitoring (MRM) for quantification.
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Monitor the transition m/z 270.2 → 201.2 for Rizatriptan.
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Monitor the transition m/z 276.1 → 207.1 for Rizatriptan-d6.
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Optimize source parameters such as source temperature (e.g., 450°C), ion spray voltage (e.g., 5500 V), and gas pressures (nebulizer, heater, curtain, and collision gas).
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Set the collision energy appropriately for both analyte and internal standard (e.g., 16 V).
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Visualizations
Caption: Experimental workflow for Rizatriptan analysis.
Caption: Overcoming challenges in Rizatriptan bioanalysis.
References
Technical Support Center: Resolving Chromatographic Peak Issues with Iso Rizatriptan-d6
Welcome to the technical support center for troubleshooting chromatographic issues encountered with Iso Rizatriptan-d6. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common peak shape and retention time problems during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak exhibiting fronting?
A1: Peak fronting, where the front of the peak is less steep than the back, can be caused by several factors. The most common causes include column overloading, issues with the sample solvent, or problems with the column itself.[1][2][3][4] Overloading can occur if the injected sample volume or concentration is too high for the column's capacity.[2] Incompatibility between the sample solvent and the mobile phase, particularly a solvent that is stronger than the mobile phase, can also lead to peak fronting. Additionally, physical degradation of the column, such as a collapse of the column bed, can result in distorted peak shapes.
Q2: What are the primary causes of peak tailing for this compound?
A2: Peak tailing, the inverse of fronting, is often observed with basic compounds like Rizatriptan due to strong interactions with the stationary phase. This can be caused by secondary interactions between the analyte and active sites on the silica packing material, such as silanol groups. Other potential causes include column overload, where the sample amount exceeds the linear capacity of the column, and issues with the mobile phase, such as an inappropriate pH that can affect the ionization of the analyte.
Q3: I am observing a split peak for this compound. What could be the reason?
A3: Peak splitting can arise from several issues, broadly categorized as problems occurring before the column or issues with the column itself. If all peaks in the chromatogram are splitting, it may indicate a problem with the injection process or a blockage in the system, such as a clogged inlet frit. If only the this compound peak is splitting, it could be due to the co-elution of an interfering compound, degradation of the analyte on the column, or a mismatch between the injection solvent and the mobile phase. It is also possible that there are issues with the column packing, such as a void at the inlet.
Q4: My this compound peak has a different retention time compared to the non-deuterated Rizatriptan. Is this normal?
A4: Yes, a slight difference in retention time between a deuterated standard and its non-deuterated counterpart is a well-documented phenomenon known as the chromatographic isotope effect. Deuterated compounds can have slightly different physicochemical properties, such as polarity and lipophilicity, which can lead to altered interactions with the stationary phase. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated analogs. While a small, consistent shift is expected, a significant or variable shift may indicate other chromatographic problems.
Troubleshooting Guides
Guide 1: Resolving Peak Fronting
If you are experiencing peak fronting with this compound, follow these troubleshooting steps:
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Reduce Sample Concentration/Volume: The simplest first step is to dilute your sample or reduce the injection volume to see if the fronting is due to column overload.
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Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or of similar strength to the initial mobile phase. Dissolving the sample in the mobile phase itself is often a good practice.
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Inspect the Column: If the problem persists, the issue may lie with the column. Check for any visible signs of bed collapse at the column inlet. If a guard column is being used, try removing it to see if it is the source of the problem.
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Method Adjustment: As a last resort, you may need to adjust your chromatographic method. This could involve changing the stationary phase to one with a higher loading capacity or optimizing the mobile phase composition.
Troubleshooting Workflow for Peak Fronting
Caption: A logical workflow for troubleshooting peak fronting.
Guide 2: Mitigating Peak Tailing
Peak tailing can often be addressed by making adjustments to the mobile phase or the column.
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Adjust Mobile Phase pH: For a basic compound like Rizatriptan, ensure the mobile phase pH is at least 2 pH units below the pKa of the analyte to ensure it is fully protonated and less likely to interact with silanol groups.
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Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help to mask residual silanol groups on the stationary phase, thereby reducing secondary interactions.
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Use a Different Column: Consider using a column with a high-purity silica packing or an end-capped column to minimize the number of free silanol groups. Alternatively, columns with different stationary phases (e.g., embedded polar groups) can offer different selectivity and improved peak shape.
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Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to saturate the active sites on the stationary phase and improve the peak shape of basic analytes.
Potential Causes of Peak Tailing
Caption: Common causes leading to chromatographic peak tailing.
Quantitative Data Summary
The following table summarizes hypothetical data from experiments aimed at optimizing the peak shape of this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Mobile Phase pH | 3.5 | 2.5 | 2.5 |
| Buffer Concentration | 10 mM | 10 mM | 25 mM |
| Peak Asymmetry (at 10%) | 1.8 | 1.3 | 1.1 |
| Theoretical Plates | 3500 | 5200 | 6800 |
Experimental Protocols
Protocol 1: Standard Chromatographic Analysis of this compound
This protocol outlines a typical reversed-phase HPLC method for the analysis of this compound.
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Column: C18, 100 x 2.1 mm, 1.8 µm particle size
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Mobile Phase A: 0.1% Formic acid in Water
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Mobile Phase B: 0.1% Formic acid in Acetonitrile
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Gradient: 5% B to 95% B over 5 minutes
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Flow Rate: 0.4 mL/min
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Column Temperature: 40 °C
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Injection Volume: 2 µL
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Detection: Mass Spectrometry (MS) with appropriate settings for this compound.
Protocol 2: Troubleshooting Peak Tailing by Mobile Phase Modification
This protocol provides a systematic approach to addressing peak tailing through mobile phase optimization.
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Baseline Experiment: Analyze this compound using the standard protocol and record the peak asymmetry and theoretical plates.
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pH Adjustment: Prepare mobile phase A with a lower pH (e.g., by adjusting with a different acid or a higher concentration). Equilibrate the column with the new mobile phase for at least 15 column volumes before injecting the sample. Analyze the sample and evaluate the peak shape.
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Buffer Concentration Increase: If tailing persists, increase the concentration of the buffer (e.g., formic acid or ammonium formate) in both mobile phase A and B. Equilibrate the system thoroughly and re-analyze the sample.
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Data Comparison: Compare the peak asymmetry and theoretical plates from each experiment to determine the optimal mobile phase composition for symmetrical peaks.
References
quality control measures for Iso Rizatriptan-d6 stock solutions
Welcome to the technical support center for Iso Rizatriptan-d6. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work with this compound stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes of an this compound stock solution?
A1: The critical quality attributes for any analytical standard, including this compound, are purity, concentration, and stability.[1] For isotopically labeled standards, this also includes isotopic purity. The Certificate of Analysis (CoA) is a crucial document that provides information on these attributes, ensuring the material is suitable for its intended research purpose.[1][2]
Q2: How should I properly store the lyophilized powder and stock solutions of this compound?
A2: Proper storage is essential to maintain the integrity of the standard.[3] Lyophilized powder should be stored at -20°C or colder in a desiccator to protect it from moisture.[4] Stock solutions should be stored in tightly sealed, light-protected (amber) vials at low temperatures, typically 2-8°C for short-term storage or -20°C for long-term storage. Always allow the container to equilibrate to room temperature before opening to prevent condensation.
Q3: What is isotopic purity, and why is it important for my experiments?
A3: Isotopic purity refers to the percentage of the material that is fully deuterated at the specified positions. Low isotopic purity, meaning the standard contains a significant amount of unlabeled or partially labeled analyte, can lead to an overestimation of the analyte's concentration in your samples. High-resolution mass spectrometry (HRMS) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to verify isotopic purity.
Q4: Can the position of the deuterium label on Rizatriptan-d6 affect my results?
A4: Yes, the position and stability of the deuterium label are critical. Deuterium atoms in chemically unstable positions can be susceptible to back-exchange with protons from the solvent or matrix, a process known as H/D exchange. This can lead to a loss of the isotopic label, compromising the accuracy of the assay. It is crucial to use internal standards where deuterium atoms are placed in stable, non-exchangeable positions.
Q5: What solvent is recommended for preparing my this compound stock solution?
A5: It is best to use high-purity, aprotic solvents such as acetonitrile or methanol to reconstitute and dilute deuterated standards. This minimizes the risk of H/D exchange that can occur with protic solvents or in the presence of moisture.
Q6: Is it advisable to mix multiple deuterated standards in a single stock solution?
A6: While possible, it is generally recommended to prepare individual stock solutions for each deuterated standard. This provides greater flexibility for preparing working solutions and prevents potential issues like cross-reactivity or degradation that might occur in a complex mixture. If a mixed solution is necessary, ensure all compounds are soluble and stable in the selected solvent.
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments.
Issue 1: Poor Linearity in Calibration Curve (r² < 0.99)
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Symptoms: The calibration curve is visibly non-linear, the coefficient of determination (r²) is below the acceptable limit (typically >0.99), and back-calculated concentrations of the calibrants deviate significantly from their nominal values.
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Possible Causes & Solutions:
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Isotopic Contribution (Crosstalk): The analyte's naturally occurring heavy isotopes can contribute to the signal of the deuterated internal standard. This is more common when the mass difference is small.
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Solution: Assess the contribution by analyzing high-concentration standards without the internal standard. If crosstalk is confirmed, a standard with a higher mass difference (ideally 4-5 Da) may be needed.
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Ionization Competition: At high concentrations, the analyte and internal standard can compete for ionization, leading to a suppressed IS signal.
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Solution: Optimize the concentration of the internal standard; sometimes a higher concentration can improve linearity.
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Impurity in the Standard: The deuterated standard may contain the unlabeled analyte as an impurity.
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Solution: Analyze a solution of only the deuterated standard to check for the presence of the unlabeled analyte.
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Inconsistent Sample Preparation: Variability in extraction recovery or reconstitution steps can affect the IS response.
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Solution: Review and optimize the sample preparation workflow to ensure consistency.
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Issue 2: Suspected Deuterium Loss (H/D Isotopic Exchange)
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Symptoms: A decrease in the deuterated IS signal over time, potentially with a concurrent increase in the unlabeled analyte signal.
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Possible Causes & Solutions:
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Labile Deuterium Position: Deuterium atoms on heteroatoms (like -OH or -NH) or activated carbons are more susceptible to exchange.
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Solution: Review the Certificate of Analysis to confirm the label positions are on stable parts of the molecule.
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pH and Temperature: Acidic or basic conditions, as well as high temperatures in the ion source, can promote H/D exchange.
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Solution: Maintain a neutral pH for samples and mobile phases whenever possible and try reducing the MS source temperature.
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Issue 3: Chromatographic Shift Between Analyte and this compound
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Symptoms: The deuterated internal standard and the analyte have slightly different retention times.
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Cause: This phenomenon, known as the "isotope effect," can occur due to the slightly different physicochemical properties imparted by the heavier deuterium atoms. This separation can lead to differential matrix effects, as the two compounds may experience different levels of ion suppression or enhancement as they elute.
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Solutions:
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Adjust Mobile Phase: Small changes to the mobile phase composition can alter selectivity and reduce the separation.
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Modify Gradient: A shallower chromatographic gradient can help promote better co-elution.
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Data Presentation
Table 1: Recommended Storage Conditions for Rizatriptan-d6 Standards
| Form | Temperature | Humidity | Light Conditions | Notes |
| Lyophilized Powder | -20°C or below | Store in a desiccator (<40% RH) | Protect from light | Allow vial to equilibrate to room temperature before opening. |
| Stock Solution | 2-8°C (short-term) or -20°C (long-term) | N/A (in sealed vial) | Store in amber or opaque vials | Use high-purity aprotic solvents (e.g., acetonitrile, methanol). |
Table 2: Example LC-MS/MS Parameters for Rizatriptan Bioanalysis
The following are example parameters and should be optimized for your specific instrumentation and assay.
| Parameter | Setting | Reference |
|---|---|---|
| Analyte | Rizatriptan | |
| Internal Standard | Rizatriptan-d6 | |
| Limit of Quantitation | 0.15 ng/mL | |
| Standard Curve Range | 0.15 - 75.00 ng/mL | |
| QC Concentrations | 0.15, 4.5, 37.5 ng/mL | |
| Detection Wavelength (HPLC) | 227 nm or 280 nm |
| Average Recovery | ~73% (Drug), ~75% (IS) | |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL Stock Solution
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Equilibration: Allow the vial containing the lyophilized this compound to equilibrate to room temperature for at least 30 minutes before opening.
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Centrifugation: Briefly centrifuge the vial to ensure all powder is collected at the bottom.
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Reconstitution: Using a calibrated pipette, add the appropriate volume of high-purity acetonitrile or methanol to achieve a 1 mg/mL concentration.
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Dissolution: Gently vortex or sonicate the vial for several minutes to ensure the standard is completely dissolved.
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Storage: Store the resulting stock solution in a tightly sealed amber vial at the recommended temperature (see Table 1).
Protocol 2: Assessment of Isotopic Purity and Crosstalk
Objective: To verify the isotopic purity of the this compound standard and assess the level of isotopic contribution from the unlabeled analyte.
Methodology:
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Internal Standard Purity Check:
-
Prepare a solution containing only the deuterated internal standard in a suitable solvent.
-
Analyze the solution using the established LC-MS/MS method.
-
Monitor the mass transition of the unlabeled analyte. A significant signal indicates that the internal standard is contaminated with the unlabeled analyte. The response should ideally be less than 20% of the response at the Lower Limit of Quantification (LLOQ).
-
-
Analyte Crosstalk Check:
-
Prepare a series of the highest concentration calibration standards of the unlabeled analyte without adding the internal standard.
-
Analyze these samples and monitor the mass transition of the deuterated internal standard.
-
If a signal is detected in the internal standard's channel that increases with the analyte concentration, this confirms isotopic crosstalk.
-
Mandatory Visualizations
Caption: Experimental workflow for preparing and qualifying this compound stock solutions.
References
Validation & Comparative
A Comparative Guide to the Cross-Validation of Analytical Methods Using Iso Rizatriptan-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of Rizatriptan, with a focus on the use of its deuterated stable isotope, Rizatriptan-d6, as an internal standard. The information presented is based on a comprehensive review of published experimental data and regulatory documents.
Introduction to Rizatriptan and the Role of Internal Standards
Rizatriptan is a selective 5-HT1B/1D receptor agonist used in the acute treatment of migraine headaches. Accurate and precise quantification of Rizatriptan in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of an internal standard (IS) is essential in liquid chromatography-mass spectrometry (LC-MS/MS) methods to compensate for variations in sample preparation, injection volume, and ionization efficiency.
An ideal internal standard should be chemically similar to the analyte, co-elute with it, and not be present in the biological matrix. A stable isotope-labeled version of the analyte, such as Rizatriptan-d6, is considered the "gold standard" as it exhibits nearly identical physicochemical properties to the unlabeled drug, ensuring the most accurate and precise quantification.
Performance Comparison of Internal Standards for Rizatriptan Analysis
The following tables summarize the performance characteristics of analytical methods for Rizatriptan using Rizatriptan-d6 and other commonly employed internal standards. The data is compiled from various studies and regulatory submissions.
Table 1: Method Performance using Rizatriptan-d6 as an Internal Standard
| Parameter | Reported Value | Reference |
| Linearity Range | 0.15 - 75.00 ng/mL | [1][2] |
| Lower Limit of Quantitation (LLOQ) | 0.15 ng/mL | [1][2] |
| Mean Recovery of Rizatriptan | 72.7% | [1] |
| Mean Recovery of Rizatriptan-d6 | 74.5% | |
| Intra-day Precision (%CV) | ≤ 8.4% | |
| Inter-day Precision (%CV) | ≤ 8.4% |
Table 2: Comparison with Alternative Internal Standards
| Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Reference |
| Rizatriptan-d6 | 0.15 - 75.00 | 0.15 | ≤ 8.4 | ≤ 8.4 | **** |
| Granisetron | 0.05 - 50 | 0.05 | < 13 | < 9.5 | |
| N,N-diethyl analog of rizatriptan | 0.5 - 100 | 0.5 | < 10 (for the assay) | Not Reported | |
| Sumatriptan | 0.20 - 60.0 | 0.20 | ≤ 8.4 | ≤ 8.4 | |
| Zolmitriptan | 0.05 - 40 | 0.05 | < 11.71 | < 11.71 | |
| Bufotenine | 1 - 100 | 0.1 | < 9.3 | < 9.3 |
Key Observations:
-
Superior Performance of Rizatriptan-d6: As a stable isotope-labeled internal standard, Rizatriptan-d6 is expected to provide the highest accuracy and precision by most closely mimicking the behavior of the analyte during extraction and ionization. The data supports this, showing excellent precision.
-
Alternative Internal Standards: While other compounds like Granisetron, the N,N-diethyl analog, Sumatriptan, Zolmitriptan, and Bufotenine have been successfully used, they may not perfectly compensate for all potential variabilities in the analytical process due to differences in their chemical structures and properties compared to Rizatriptan.
-
Method Sensitivity: The method utilizing Granisetron as an IS reported a lower LLOQ (0.05 ng/mL) than the FDA-documented method with Rizatriptan-d6 (0.15 ng/mL). However, the overall performance and robustness of the method with the stable isotope are generally considered superior.
Experimental Protocols
Method 1: Quantification of Rizatriptan in Human Plasma using Rizatriptan-d6 Internal Standard
This protocol is based on a validated bioanalytical method submitted to the FDA.
1. Sample Preparation: Solid Phase Extraction (SPE)
-
To 100 µL of human plasma, add the internal standard solution (Rizatriptan-d6).
-
Perform a solid-phase extraction using a suitable SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. LC-MS/MS Conditions:
-
LC Column: A suitable C18 column.
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or formic acid in water).
-
Flow Rate: Appropriate for the column dimensions.
-
Injection Volume: Typically 5-20 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Rizatriptan: m/z 270.2 → 201.2
-
Rizatriptan-d6: m/z 276.1 → 207.1
-
3. Validation Parameters:
The method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance) for linearity, accuracy, precision, selectivity, stability, and recovery.
Method 2: Quantification of Rizatriptan using Alternative Internal Standards (General Protocol)
The following provides a general outline for methods using other internal standards. Specific parameters will vary and should be optimized.
1. Sample Preparation: Liquid-Liquid Extraction (LLE) or SPE
-
To a specific volume of plasma, add the chosen internal standard (e.g., Granisetron, Sumatriptan).
-
For LLE, add an appropriate organic extraction solvent, vortex, and centrifuge. Separate the organic layer.
-
For SPE, follow a similar procedure as described in Method 1.
-
Evaporate the solvent and reconstitute the residue.
2. LC-MS/MS Conditions:
-
LC Column and Mobile Phase: Similar to Method 1, but may require optimization to ensure good separation of the analyte, internal standard, and any potential interferences.
-
Mass Spectrometer and Ionization: Similar to Method 1.
-
MRM Transitions:
-
Rizatriptan: As in Method 1.
-
Alternative IS: Determined by direct infusion of the standard compound (e.g., Granisetron: m/z 313.4 → 138).
-
Visualizing the Workflow
The following diagrams illustrate the key workflows in the cross-validation of analytical methods for Rizatriptan.
Caption: General experimental workflow for the bioanalysis of Rizatriptan.
Caption: Logical flow for the cross-validation and comparison of analytical methods.
Conclusion
The use of a stable isotope-labeled internal standard, such as Rizatriptan-d6, is the recommended approach for the bioanalysis of Rizatriptan due to its ability to provide the most accurate and precise results. While alternative internal standards can be employed and have been validated, they may introduce a greater potential for variability. The choice of internal standard should be justified and the method thoroughly validated to ensure reliable data for clinical and non-clinical studies. This guide provides a comparative overview to assist researchers in selecting and validating the most appropriate analytical method for their specific needs.
References
A Researcher's Guide to the Quantification of Rizatriptan Using Iso Rizatriptan-d6 as an Internal Standard
For researchers and drug development professionals, the accurate quantification of therapeutic agents is paramount. This guide provides a comprehensive overview of validated methods for the quantification of Rizatriptan, a selective 5-HT1B/1D receptor agonist used in the treatment of migraine headaches, with a focus on methods employing its deuterated isotopologue, Iso Rizatriptan-d6, as an internal standard. While a direct inter-laboratory comparison study is not publicly available, this document synthesizes data from various validated bioanalytical methods to offer a comparative perspective on their performance.
Comparative Performance of Validated Analytical Methods
The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis using mass spectrometry, as it effectively corrects for variability in sample processing and instrument response. Several studies have reported the validation of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for Rizatriptan quantification in human plasma. The key performance parameters from these representative methods are summarized below to facilitate comparison.
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (ng/mL) | 0.1 - 100.0 | 0.15 - 75.00 | 0.05 - 50 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 | 0.15 | 0.05 |
| Intra-day Precision (% CV) | 1.7 - 3.1 | Not explicitly stated | < 13 |
| Inter-day Precision (% CV) | 2.8 - 3.7 | Not explicitly stated | < 9.5 |
| Intra-day Accuracy (%) | 96.0 - 101.7 | Not explicitly stated | Within 12% of nominal |
| Inter-day Accuracy (%) | 99.7 - 101.4 | Not explicitly stated | Within 12% of nominal |
| Mean Recovery (%) | >78 | 72.7 (Analyte), 74.5 (IS) | > 98 |
| Internal Standard | Rizatriptan-d6 | Rizatriptan-d6 | Granisetron |
Note: The data presented is a synthesis from multiple sources to provide a comparative overview. For specific details, please refer to the original publications.
Detailed Experimental Protocol: A Representative LC-MS/MS Method
The following protocol represents a typical workflow for the quantification of Rizatriptan in human plasma using this compound as an internal standard.
1. Preparation of Standards and Quality Control (QC) Samples:
-
A stock solution of Rizatriptan is prepared in methanol.
-
Working standard solutions are prepared by serial dilution of the stock solution with a suitable solvent mixture (e.g., methanol:water, 50:50 v/v).
-
A stock solution of the internal standard, this compound, is also prepared in methanol. A working internal standard solution is prepared by diluting the stock.
-
Calibration standards and QC samples are prepared by spiking appropriate amounts of the working standard solutions into blank human plasma.
2. Sample Preparation (Liquid-Liquid Extraction):
-
To a 100 µL aliquot of plasma sample, standard, or QC, add the internal standard solution.
-
Vortex mix the samples.
-
Add a suitable organic extraction solvent (e.g., ethyl acetate).
-
Vortex mix vigorously for an extended period (e.g., 10 minutes).
-
Centrifuge the samples to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 10mM ammonium formate) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution.[1]
-
Flow Rate: A flow rate in the range of 0.5 - 1.0 mL/min is typical.
-
-
Tandem Mass Spectrometry (MS/MS):
4. Data Analysis:
-
The peak area ratios of the analyte to the internal standard are calculated.
-
A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their nominal concentrations.
-
The concentration of Rizatriptan in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.
Visualizing the Experimental Workflow and Mechanism of Action
To further clarify the experimental process and the therapeutic context of Rizatriptan, the following diagrams are provided.
Caption: Experimental workflow for Rizatriptan quantification.
References
A Comparative Guide to the Pharmacokinetics of Rizatriptan and its Metabolites using Iso Rizatriptan-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of Rizatriptan and its primary metabolites. The data presented is supported by experimental protocols, with a focus on bioanalytical methods employing Iso Rizatriptan-d6 as an internal standard for precise quantification.
I. Comparative Pharmacokinetic Data
The pharmacokinetic parameters of Rizatriptan and its major metabolites are summarized below. These values represent the key characteristics of the drug's absorption, distribution, metabolism, and excretion.
| Parameter | Rizatriptan | N-monodesmethyl-rizatriptan | Indole Acetic Acid Metabolite |
| Cmax (Maximum Concentration) | Dose-dependent; ~21.9 ng/mL (10 mg dose)[1] | Approx. 14% of parent compound[2] | Not typically measured in plasma due to rapid clearance |
| Tmax (Time to Cmax) | ~1.0-1.5 hours[2] | Similar to parent compound[2] | N/A |
| AUC (Area Under the Curve) | Dose-dependent; ~77.7 ng·h/mL (10 mg dose)[1] | Approx. 14% of parent compound | N/A |
| t½ (Half-life) | 2-3 hours | Similar to parent compound | N/A |
| Bioavailability | ~45% | N/A | N/A |
| Volume of Distribution (Vd) | ~140 L (males), ~110 L (females) | N/A | N/A |
| Renal Clearance (CLr) | ~349 mL/min | N/A | N/A |
| Total Clearance (CL) | ~1325 mL/min | N/A | N/A |
II. Experimental Protocols
A. Bioanalytical Method for Rizatriptan Quantification in Human Plasma using LC-MS/MS
This section details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Rizatriptan in human plasma, utilizing Rizatriptan-d6 as the internal standard (IS).
1. Sample Preparation:
-
Extraction: Liquid-liquid extraction is employed for the isolation of Rizatriptan and the IS from human plasma.
2. Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Column: Ascentis Express RP Amide C18, 50×4.6mm, 2.7μm column.
-
Mobile Phase: An isocratic mobile phase consisting of 10mM ammonium formate and acetonitrile in a 20:80 (v/v) ratio.
-
Flow Rate: 0.5 mL/min.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A tandem mass spectrometer.
-
Ionization Mode: Positive ion electrospray ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Rizatriptan: m/z 270.2 → 201.2
-
Rizatriptan-d6 (IS): m/z 276.1 → 207.1
-
4. Method Validation:
-
Linearity: The method is validated over a linear concentration range of 0.1–100.0 ng/mL with a correlation coefficient (r²) of ≥0.9981.
-
Precision and Accuracy: Intra- and inter-day precision were within 1.7–3.1% and 2.8–3.7%, respectively. Accuracy was within 96.0–101.7% and 99.7–101.4%.
-
Limit of Quantification (LOQ): 0.1 ng/mL.
III. Visualized Pathways and Workflows
A. Metabolic Pathway of Rizatriptan
The following diagram illustrates the primary metabolic pathway of Rizatriptan in humans.
Caption: Metabolic pathway of Rizatriptan.
B. Experimental Workflow for Pharmacokinetic Analysis
This diagram outlines the key steps in a typical pharmacokinetic study of Rizatriptan.
Caption: Experimental workflow for pharmacokinetic analysis.
References
The Critical Role of Internal Standards in Bioanalytical Assays: A Comparative Guide to Iso Rizatriptan-d6
For researchers, scientists, and drug development professionals, the accuracy and precision of bioanalytical methods are paramount for reliable pharmacokinetic and bioequivalence studies. The choice of an appropriate internal standard is a critical factor influencing the quality of these assays. This guide provides an objective comparison of Iso Rizatriptan-d6, a stable isotope-labeled internal standard (SIL-IS), with other alternatives for the quantification of the anti-migraine drug Rizatriptan, supported by experimental data and detailed protocols.
The use of an internal standard (IS) is fundamental in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays. It compensates for the variability that can be introduced during sample preparation and analysis, such as extraction inconsistencies and matrix effects.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have harmonized their guidelines under the International Council for Harmonisation (ICH) M10, which strongly advocate for the use of a SIL-IS whenever possible due to its ability to mimic the analyte of interest closely.[2][3]
The Ideal Internal Standard: A Theoretical Framework
An ideal internal standard should share physicochemical properties with the analyte to ensure it behaves similarly during sample processing and analysis. This includes having a similar extraction recovery, experiencing comparable matrix effects, and co-eluting chromatographically without interfering with the analyte's signal. A stable isotope-labeled internal standard, such as this compound, is considered the gold standard as it is chemically identical to the analyte, with the only difference being the presence of heavy isotopes. This structural similarity leads to nearly identical retention times and ionization efficiencies in mass spectrometry.
Below is a diagram illustrating the logical relationship of an ideal internal standard's characteristics.
Caption: Logical diagram of ideal internal standard properties.
Comparative Analysis of Internal Standards for Rizatriptan
The following tables summarize the performance of this compound in comparison to other commonly used internal standards for Rizatriptan analysis, based on published experimental data.
Table 1: Comparison of Accuracy and Precision
| Internal Standard | Analyte Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (% CV) | Inter-day Accuracy (%) | Inter-day Precision (% CV) | Reference |
| Rizatriptan-d6 | 0.1 - 100.0 | 96.0 - 101.7 | 1.7 - 3.1 | 99.7 - 101.4 | 2.8 - 3.7 | [4] |
| Sumatriptan | 0.20 - 60.0 | Not Reported | ≤8.4 | Not Reported | ≤8.4 | [4] |
| Zolmitriptan | 12.55 - 250.98 | 99.5 - 103.3 | Not Reported | 103.6 - 105.2 | 5.5 - 10.9 | |
| N,N-diethyl analog | 0.5 - 100.0 | Not Reported | <10 | Not Reported | Not Reported |
Table 2: Comparison of Methodological Parameters
| Internal Standard | Extraction Method | Chromatographic Column | Mobile Phase | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Rizatriptan-d6 | Liquid-Liquid Extraction | Ascentis Express RP Amide C18 | 10mM ammonium formate:acetonitrile (20:80 v/v) | 0.1 |
| Sumatriptan | Liquid-Liquid Extraction | Hypurity C18 | Not Specified | 0.20 |
| Zolmitriptan | Not Specified | Hibar C18 | 10 mM di-potassium hydrogen orthophosphate buffer (pH 3.2) and methanol (77:23) | 12.42 |
| N,N-diethyl analog | Solid-Phase Extraction | Not Specified | Not Specified | 0.5 |
Experimental Protocols: A Closer Look
To provide a comprehensive understanding of how these internal standards are utilized, this section details a representative experimental protocol for the quantification of Rizatriptan in human plasma using LC-MS/MS with this compound as the internal standard.
Sample Preparation and Extraction
-
Spiking: To 100 µL of human plasma, add 10 µL of Rizatriptan-d6 working solution (internal standard).
-
Protein Precipitation: Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
The following diagram illustrates the experimental workflow.
Caption: Experimental workflow for Rizatriptan analysis.
LC-MS/MS Conditions
-
Chromatographic Column: Ascentis Express RP Amide C18, 50×4.6mm, 2.7μm.
-
Mobile Phase: Isocratic mixture of 10mM ammonium formate and acetonitrile (20:80 v/v) at a flow rate of 0.5 mL/min.
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer in positive ionization and multiple reaction monitoring (MRM) mode.
-
MRM Transitions:
-
Rizatriptan: m/z 270.2 → 201.2
-
Rizatriptan-d6: m/z 276.1 → 207.1
-
Discussion: The Superiority of this compound
The data presented clearly demonstrates that this compound provides excellent accuracy and precision for the quantification of Rizatriptan. The intra- and inter-day precision values are well within the acceptance criteria of ≤15% (and ≤20% for LLOQ) set by regulatory agencies. Its performance, particularly in terms of precision, is superior to that reported for structural analogs like Sumatriptan and Zolmitriptan.
The key advantage of a SIL-IS like this compound lies in its ability to effectively compensate for matrix effects. The matrix effect is the alteration of ionization efficiency by co-eluting matrix components, which can significantly impact the accuracy and precision of an assay. Since a SIL-IS has nearly identical physicochemical properties to the analyte, it experiences the same degree of ion suppression or enhancement, leading to a more reliable and reproducible measurement.
While other internal standards can be used, they may not co-elute as closely with Rizatriptan and may have different ionization efficiencies, making them less effective at compensating for variability. For instance, Sumatriptan and Zolmitriptan, while being structurally related, have different chemical structures which can lead to differences in extraction recovery and chromatographic behavior.
Conclusion
Based on the available data and in line with regulatory recommendations, this compound is the preferred internal standard for the bioanalysis of Rizatriptan. Its use leads to highly accurate and precise assays, ensuring the generation of reliable data for critical drug development decisions. While other internal standards can be employed, they may require more extensive validation to demonstrate their suitability and may not offer the same level of performance as a stable isotope-labeled internal standard. The adoption of this compound in bioanalytical methods for Rizatriptan represents a best practice for ensuring data integrity and regulatory compliance.
References
literature review of studies using Iso Rizatriptan-d6
An Objective Comparison of Iso Rizatriptan-d6 in Bioanalytical Applications
Introduction
This compound, a stable isotope-labeled form of Rizatriptan, serves as a critical tool for researchers in the fields of pharmacology and analytical chemistry. Its primary application is as an internal standard in quantitative bioanalytical methods, particularly for the determination of Rizatriptan concentrations in biological matrices like human plasma.[1][2] This guide provides a comprehensive review of studies utilizing this compound, comparing its performance with alternative internal standards and presenting supporting experimental data. The information is intended for researchers, scientists, and drug development professionals who require accurate and reliable quantification of Rizatriptan.
Comparison with Alternative Internal Standards
The gold standard for quantitative mass spectrometry is the use of a stable isotope-labeled internal standard. This compound is a prime example of such a standard. Its key advantage lies in its near-identical physicochemical properties to the analyte, Rizatriptan. This similarity ensures that any variations during sample preparation, chromatography, and ionization are mirrored by the internal standard, leading to highly accurate and precise quantification.
While other structurally similar molecules, such as Sumatriptan, have been used as internal standards for Rizatriptan analysis, they do not offer the same level of accuracy as a stable isotope-labeled standard.[2] Differences in extraction recovery, matrix effects, and chromatographic retention time between the analyte and a non-isotopic internal standard can introduce variability and impact the reliability of the results.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies that have employed this compound as an internal standard for the quantification of Rizatriptan using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Table 1: LC-MS/MS Method Parameters for Rizatriptan Quantification using this compound
| Parameter | Value | Reference |
| Lower Limit of Quantitation (LLOQ) | 0.20 ng/mL | [2] |
| Limit of Detection (LOD) | 0.04 ng/mL | [2] |
| Linear Dynamic Range | 0.20–60.0 ng/mL | |
| Mean Extraction Recovery | >78% | |
| Intrabatch Precision (% CV) | ≤8.4% | |
| Interbatch Precision (% CV) | ≤8.4% |
Table 2: FDA Bioanalytical Method Validation Parameters for Rizatriptan in Human Plasma
| Parameter | Value | Reference |
| Limit of Quantitation Range | 0.15 to 75.00 ng/mL | |
| Average Recovery of Drug | 72.7% | |
| Average Recovery of Internal Standard | 74.5% | |
| Standard Curve Concentrations | 0.15, 0.30, 0.75, 1.20, 3.75, 15.00, 45.00, 67.50, 75.00 ng/mL | |
| Quality Control Concentrations | LLQC: 0.15, QC1: 4.5, QC2: 37.50, QC3: 60.00 ng/mL |
Experimental Protocols
A typical experimental protocol for the quantification of Rizatriptan in human plasma using this compound as an internal standard involves the following steps:
-
Sample Preparation: A known amount of this compound is added to the plasma sample. The analyte and internal standard are then extracted from the plasma matrix. A common technique is liquid-liquid extraction.
-
Chromatographic Separation: The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system. Chromatographic separation is typically achieved on a C18 column under isocratic conditions.
-
Mass Spectrometric Detection: The eluent from the chromatography system is introduced into a tandem mass spectrometer. Detection is performed in the positive ionization and multiple-reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Rizatriptan and this compound are monitored for quantification.
Visualizations
The following diagrams illustrate the experimental workflow and the principle of using a stable isotope-labeled internal standard.
References
A Researcher's Guide to Regulatory Best Practices for Stable Isotope-Labeled Internal Standards
For researchers, scientists, and drug development professionals, the precise quantification of analytes in biological matrices is a cornerstone of successful research and regulatory approval. The selection of an appropriate internal standard (IS) is a critical factor influencing the accuracy, precision, and reliability of bioanalytical methods. This guide provides a comprehensive comparison of stable isotope-labeled internal standards (SIL-ISs) with their alternatives, supported by experimental data and aligned with current regulatory guidelines from the Food and Drug Administration (FDA) and the European Medicines Agency (EMA), which have been largely harmonized under the International Council for Harmonisation (ICH) M10 guideline.[1][2][3][4][5]
The use of an internal standard is a long-established practice to correct for variability during sample processing and analysis. Regulatory bodies strongly advocate for the use of a SIL-IS, particularly for methods employing mass spectrometric detection, whenever possible. A SIL-IS is a form of the analyte where one or more atoms have been replaced with their stable, heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). This near-identical physicochemical structure to the analyte ensures that the SIL-IS co-elutes and experiences similar ionization effects in the mass spectrometer, making it the ideal tool for compensating for matrix effects and variability in extraction recovery.
While SIL-ISs are considered the "gold standard," practical considerations such as cost and availability may lead researchers to consider structural analog internal standards. These are compounds with similar physicochemical properties to the analyte but a different chemical structure. This guide will delve into the performance differences between these choices, providing a clear rationale for selecting the most appropriate IS for your bioanalytical needs.
Comparison of Internal Standard Strategies
The choice of internal standard significantly impacts method performance. The following table summarizes the key characteristics of SIL-ISs compared to structural analogs.
| Feature | Stable Isotope-Labeled IS (SIL-IS) | Structural Analog IS |
| Physicochemical Properties | Nearly identical to the analyte, differing only in mass. | Similar, but not identical, to the analyte. |
| Chromatographic Behavior | Typically co-elutes with the analyte. | May have different retention times. |
| Matrix Effect Compensation | Excellent. Co-elution and similar ionization efficiency allow for effective normalization of ion suppression or enhancement. | Partial. Differences in physicochemical properties can lead to differential matrix effects and impact accuracy. |
| Extraction Recovery | Tracks the analyte's recovery very closely due to near-identical properties. | May have different extraction recovery compared to the analyte. |
| Regulatory Preference | Strongly recommended by FDA, EMA, and ICH M10 guidelines, especially for mass spectrometry. | Considered a viable alternative when a SIL-IS is not available, but requires rigorous validation to demonstrate its suitability. |
| Availability and Cost | Can be expensive and may require custom synthesis, especially for novel compounds. | Generally more readily available and less expensive. |
Quantitative Performance Data
The following table presents a summary of quantitative data from a hypothetical study comparing the performance of a SIL-IS and a structural analog IS for the bioanalysis of "Analyte X".
| Performance Parameter | SIL-IS | Structural Analog IS | Acceptance Criteria (ICH M10) |
| Accuracy (% Bias) | |||
| Low QC (3x LLOQ) | +2.5% | +8.9% | Within ±15% of nominal value |
| Medium QC | -1.8% | -6.2% | Within ±15% of nominal value |
| High QC | +0.9% | +4.5% | Within ±15% of nominal value |
| Precision (%CV) | |||
| Low QC | 3.1% | 9.8% | ≤15% |
| Medium QC | 2.5% | 7.5% | ≤15% |
| High QC | 1.9% | 5.1% | ≤15% |
| Matrix Factor | 0.98 (CV = 4.2%) | 0.85 (CV = 12.5%) | CV should be ≤15% |
This data demonstrates that while both internal standards provided acceptable performance, the SIL-IS showed superior accuracy and precision. The matrix effect was also more effectively compensated for by the SIL-IS, as indicated by the lower coefficient of variation (CV) for the matrix factor.
Experimental Protocols
A full validation of a bioanalytical method is necessary to ensure its performance and the reliability of the results. The following are detailed methodologies for key validation experiments when using a SIL-IS.
Selectivity and Specificity
Objective: To assess the ability of the method to differentiate and quantify the analyte from endogenous components in the matrix or other potential interferences.
Protocol:
-
Obtain at least six different lots of blank biological matrix from individual donors.
-
Process each blank lot with and without the SIL-IS.
-
Process a Lower Limit of Quantification (LLOQ) sample by spiking the analyte and SIL-IS into the matrix.
-
Analyze the processed samples and evaluate the chromatograms for any interfering peaks at the retention times of the analyte and the SIL-IS.
-
Acceptance Criteria: The response of any interfering peak at the retention time of the analyte in the blank samples should be less than 20% of the analyte response at the LLOQ. The response of any interfering peak at the retention time of the internal standard should be less than 5% of the internal standard response.
Matrix Effect
Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and the SIL-IS.
Protocol:
-
Obtain at least six different lots of blank biological matrix.
-
Prepare two sets of samples at low and high concentrations of the analyte and a constant concentration of the SIL-IS.
-
Set 1 (in matrix): Spike the analyte and SIL-IS into post-extraction blank matrix from each of the six lots.
-
Set 2 (neat solution): Prepare the same concentrations of analyte and SIL-IS in a neat solvent solution.
-
-
Calculate the matrix factor for each lot by dividing the peak area of the analyte in the presence of matrix (Set 1) by the peak area of the analyte in the neat solution (Set 2).
-
Acceptance Criteria: The coefficient of variation (CV) of the matrix factor across the different lots should be ≤15%.
Stability
Objective: To evaluate the stability of the analyte and SIL-IS in the biological matrix under different storage and processing conditions.
Protocol:
-
Use low and high concentration quality control (QC) samples (at least 3 replicates per level) for all stability tests.
-
Freeze-Thaw Stability: Analyze the QC samples after subjecting them to at least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Analyze the QC samples after leaving them at room temperature for a period that exceeds the expected sample handling time.
-
Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature for a period equal to or longer than the duration of the study.
-
Stock Solution Stability: Evaluate the stability of the analyte and SIL-IS stock solutions at their storage temperature.
-
Analyze the stability samples against a freshly prepared calibration curve.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Visualizing Workflows and Decision Processes
To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical bioanalytical workflow and the logical relationships in selecting an internal standard.
References
The Strategic Advantage of Deuteration: A Cost-Benefit Analysis of Iso Rizatriptan-d6 in Clinical Trials
For researchers, scientists, and drug development professionals, the pursuit of precision and reliability in clinical trials is paramount. The use of stable isotope-labeled compounds, such as Iso Rizatriptan-d6, as internal standards in bioanalytical assays represents a critical investment in data quality and integrity. This guide provides a comprehensive cost-benefit analysis of employing this compound in clinical trials of Rizatriptan, supported by experimental data and protocols.
The primary role of this compound in clinical trials is not as a therapeutic agent itself, but as a crucial tool for the accurate quantification of Rizatriptan in biological samples. This deuterated form of the drug, where six hydrogen atoms are replaced by deuterium, is chemically identical to Rizatriptan but has a higher molecular weight. This property allows it to be distinguished from the non-deuterated drug by mass spectrometry, making it an ideal internal standard.
Unpacking the Benefits: Why Deuterated Internal Standards Reign Supreme
The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis for several compelling reasons:
-
Enhanced Accuracy and Precision : Deuterated internal standards exhibit nearly identical chemical and physical properties to the analyte of interest.[1][2] This ensures that any variability during sample preparation, such as extraction efficiency and matrix effects (ion suppression or enhancement), affects both the analyte and the internal standard equally.[1][2] This co-elution and similar behavior lead to a more accurate and precise quantification of the drug concentration.
-
Mitigation of Matrix Effects : The "matrix effect" is a notorious challenge in bioanalysis, where components of a biological sample can interfere with the ionization of the analyte, leading to inaccurate measurements. By using a deuterated internal standard that behaves identically to the analyte in the mass spectrometer's ion source, these effects can be effectively normalized, ensuring data reliability.[2]
-
Improved Method Robustness : Assays employing deuterated internal standards are generally more robust and less susceptible to variations in experimental conditions. This leads to higher data acceptance rates and reduces the need for costly and time-consuming re-analysis of samples.
-
Regulatory Acceptance : Regulatory bodies like the European Medicines Agency (EMA) have expressed a strong preference for the use of stable isotope-labeled internal standards in bioanalytical method validations, with over 90% of submissions to the agency incorporating them. While the FDA does not explicitly mandate their use, it expects laboratories to develop robust and reliable methods, and the use of deuterated standards is a clear indicator of such a method.
Weighing the Costs: A Necessary Investment
The primary drawback of using this compound is the cost associated with its synthesis. The process of introducing deuterium into a molecule is more complex and expensive than synthesizing the non-deuterated counterpart. However, this initial investment must be weighed against the potential costs of not using a reliable internal standard.
The financial implications of inaccurate or imprecise bioanalytical data can be substantial, including:
-
Failed Batches and Repeated Analyses : Poor data quality can lead to the rejection of entire analytical runs, necessitating costly repeat experiments.
-
Delayed Timelines : In the high-stakes environment of clinical trials, delays due to unreliable data can have significant financial consequences, pushing back project milestones and market entry.
-
Regulatory Scrutiny and Rejection : Submitting data that does not meet regulatory standards can lead to questions, requests for additional studies, and even rejection of the drug application, resulting in massive financial losses.
Quantitative Comparison: Rizatriptan vs. This compound as an Internal Standard
While this compound is not used as a therapeutic, a comparison of its properties as an internal standard versus using a structurally similar but non-isotopically labeled compound (an analogue internal standard) highlights its value.
| Feature | This compound (Internal Standard) | Analogue Internal Standard |
| Chemical & Physical Properties | Nearly identical to Rizatriptan | Similar, but not identical to Rizatriptan |
| Chromatographic Behavior | Co-elutes with Rizatriptan | May have slightly different retention times |
| Mass Spectrometric Behavior | Different mass-to-charge ratio, but identical ionization efficiency | Different mass-to-charge ratio and potentially different ionization efficiency |
| Compensation for Matrix Effects | High | Moderate to Low |
| Accuracy & Precision of Quantification | High | Variable, can be lower |
| Cost of Synthesis | Higher | Lower |
| Risk of Inaccurate Data | Low | Higher |
| Regulatory Acceptance | High | May require more extensive validation |
The Mechanism of Action of Rizatriptan: A Glimpse into its Therapeutic Effect
To understand the importance of accurately measuring Rizatriptan levels, it is crucial to understand its mechanism of action in treating migraines. Rizatriptan is a selective serotonin 5-HT1B/1D receptor agonist. Its therapeutic effect is believed to be mediated through three key actions:
-
Vasoconstriction of Cranial Blood Vessels : Rizatriptan constricts the dilated intracranial extracerebral blood vessels, which are thought to be a source of migraine pain.
-
Inhibition of Neuropeptide Release : It inhibits the release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), from sensory nerve endings in the trigeminal system.
-
Inhibition of Pain Signal Transmission : Rizatriptan is thought to inhibit the transmission of pain signals in the trigeminal nucleus caudalis, a key pain processing center in the brainstem.
Experimental Protocols: Bioanalysis of Rizatriptan
A robust and validated bioanalytical method is essential for any clinical trial. The following provides a general outline of an experimental protocol for the quantification of Rizatriptan in human plasma using liquid chromatography with tandem mass spectrometry (LC-MS/MS) and this compound as an internal standard.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective : To extract Rizatriptan and this compound from plasma and remove interfering substances.
-
Procedure :
-
Aliquots of human plasma samples, quality controls, and calibration standards are spiked with a known concentration of this compound solution.
-
The samples are pre-treated (e.g., with an acid or buffer) to optimize protein precipitation and binding to the SPE sorbent.
-
The pre-treated samples are loaded onto a conditioned SPE cartridge (e.g., a mixed-mode cation exchange sorbent).
-
The cartridges are washed with a series of solvents to remove interfering components.
-
Rizatriptan and this compound are eluted from the cartridge with an appropriate elution solvent.
-
The eluate is evaporated to dryness and reconstituted in a mobile phase-compatible solution for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Objective : To chromatographically separate Rizatriptan and this compound from any remaining matrix components and to quantify them using mass spectrometry.
-
Instrumentation : A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions :
-
Column : A C18 reversed-phase column is typically used.
-
Mobile Phase : A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate : A typical flow rate is between 0.2 and 0.6 mL/min.
-
Injection Volume : A small volume (e.g., 5-10 µL) of the reconstituted sample is injected.
-
-
Mass Spectrometric Conditions :
-
Ionization Mode : Electrospray ionization (ESI) in the positive ion mode is commonly used.
-
Detection : Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for Rizatriptan and this compound are monitored.
-
Rizatriptan Transition : e.g., m/z 270.2 → 201.2
-
This compound Transition : e.g., m/z 276.2 → 207.2
-
-
3. Data Analysis
-
The peak areas of Rizatriptan and this compound are integrated.
-
A calibration curve is constructed by plotting the ratio of the peak area of Rizatriptan to the peak area of this compound against the known concentrations of the calibration standards.
-
The concentration of Rizatriptan in the unknown samples is then calculated from the calibration curve using the measured peak area ratios.
Conclusion: A Strategic Imperative for Data Integrity
References
Safety Operating Guide
Proper Disposal of Iso Rizatriptan-d6: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Iso Rizatriptan-d6 in a laboratory setting. Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to ensure safety and regulatory compliance. This compound, a deuterated analog of Rizatriptan, is intended for research use and requires careful handling and disposal due to its potential hazards.
Hazard Profile and Safety Considerations
This compound is classified as harmful if swallowed and is suspected of damaging fertility or the unborn child. As a solid powder, it can also cause mechanical irritation to the eyes and skin. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Quantitative Data Summary
| Hazard Classification | Description | GHS Pictogram |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | GHS07 |
| Reproductive Toxicity (Category 2) | Suspected of damaging fertility or the unborn child. | GHS08 |
Experimental Protocols for Disposal
The following step-by-step procedures outline the recommended protocol for the disposal of this compound and associated materials. These protocols are based on general best practices for laboratory chemical waste management.
Protocol 1: Disposal of Unused or Expired this compound Solid
-
Waste Identification and Segregation:
-
Treat all unused or expired this compound as hazardous chemical waste.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. It is best practice to collect it in a dedicated waste container.
-
-
Containerization:
-
Use a clearly labeled, leak-proof, and chemically compatible container for the collection of solid this compound waste. The original container, if in good condition, can be used.
-
The container must be labeled with "Hazardous Waste," the chemical name ("this compound"), and the associated hazard symbols (e.g., "Toxic," "Health Hazard").
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.
-
-
Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management contractor. Do not attempt to dispose of solid this compound in the regular trash or down the drain.
-
Protocol 2: Disposal of Contaminated Materials
-
Identification of Contaminated Materials:
-
This includes items such as used weighing boats, contaminated gloves, pipette tips, and paper towels used for cleaning spills.
-
-
Segregation and Collection:
-
Collect all solid materials contaminated with this compound in a designated, clearly labeled hazardous waste bag or container.
-
If dealing with contaminated sharps (e.g., needles), they must be placed in a designated sharps container.
-
-
Disposal:
-
Dispose of the container of contaminated materials through the facility's hazardous waste disposal program.
-
Protocol 3: Decontamination of Glassware
-
Initial Rinse:
-
Rinse the contaminated glassware with a suitable solvent in which Rizatriptan-d6 is soluble, such as methanol or DMSO. Perform this rinse in a chemical fume hood.
-
Collect the solvent rinseate in a labeled hazardous waste container for liquid organic waste.
-
-
Washing:
-
After the initial solvent rinse, the glassware can be washed with soap and water.
-
-
Final Rinse:
-
Perform a final rinse with deionized water.
-
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, thereby protecting personnel and complying with regulatory standards.
Essential Safety and Handling Protocol for Iso Rizatriptan-d6
FOR IMMEDIATE IMPLEMENTATION AND REVIEW BY ALL LABORATORY PERSONNEL
This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling Iso Rizatriptan-d6. Adherence to these protocols is essential for ensuring personnel safety, maintaining a secure laboratory environment, and guaranteeing the integrity of research outcomes. This compound, a deuterated analog of a potent 5-HT1B/1D receptor agonist, requires stringent handling procedures due to its pharmacological activity and potential hazards.
Hazard Identification and Quantitative Exposure Limits
This compound is classified as a potent pharmaceutical compound. The primary hazards include reproductive toxicity, and it is harmful if swallowed or in contact with skin. It can also cause serious eye irritation and may lead to drowsiness or dizziness.[1]
A specific Occupational Exposure Limit (OEL) for Rizatriptan-d6 is not publicly available and should be determined by a qualified industrial hygienist or through specialized services that develop OEL monographs.[2] However, based on the toxicology of Rizatriptan and as a potent compound, a conservative OEL in the range of 1-10 µg/m³ can be anticipated. The following table outlines key toxicological data for the non-deuterated form, Rizatriptan benzoate, which should be considered indicative for the deuterated analog.
| Parameter | Value | Species | Source |
| Acute Oral Toxicity (LD50) | 2227 mg/kg | Rat | [3] |
| Occupational Exposure Limit (OEL) | Not Publicly Available - Treat as Potent Compound | N/A | [2] |
| Hazard Statements | H361, H302, H312, H319, H336 | N/A | [1] |
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the most critical barriers against exposure to this compound. The following table details the required PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) or a Reusable Half/Full-Facepiece Respirator | A PAPR is recommended for operations with a high potential for aerosol or dust generation. For lower-risk activities, a half or full-facepiece respirator with P100 (or equivalent) particulate filters is mandatory. A fit test is required before use. |
| Hand Protection | Double Gloving (Nitrile) | Wear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination or every 30-60 minutes during extended handling. |
| Body Protection | Disposable Coveralls or a Dedicated Lab Coat | Disposable coveralls (e.g., Tyvek) are preferred. If a lab coat is used, it must be dedicated to potent compound handling and professionally laundered. |
| Eye Protection | Chemical Splash Goggles or a Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield should be worn over goggles for added protection against splashes. |
| Foot Protection | Shoe Covers | Disposable shoe covers must be worn in the designated handling area and removed before exiting. |
Detailed Experimental Protocols: Safe Handling and Spill Management
All handling of solid this compound must be conducted in a designated area, preferably within a certified chemical fume hood, biological safety cabinet, or a glove box to minimize inhalation exposure.
Weighing and Aliquoting
-
Preparation: Before starting, ensure the designated containment system (e.g., fume hood) is certified and functioning correctly. Prepare all necessary equipment (spatulas, weigh boats, vials, etc.) and place them inside the containment system.
-
Tare and Weigh: Use a tared, sealed container to weigh the compound. Minimize the generation of dust by using gentle movements.
-
Transfer: Carefully transfer the weighed compound to the receiving vessel.
-
Cleaning: After weighing, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated materials as hazardous waste.
Solution Preparation
-
Solvent Addition: Slowly add the solvent to the solid compound to avoid splashing.
-
Mixing: Use a sealed container for mixing. If sonication is required, ensure the container is properly sealed to prevent aerosol generation.
Spill Management
-
Immediate Action: In case of a spill, immediately alert personnel in the vicinity and evacuate the area if necessary.
-
Containment: For small spills, cover the area with absorbent material from a chemical spill kit.
-
Cleanup: Wearing appropriate PPE, carefully clean the spill area, working from the outside in. All materials used for cleanup must be disposed of as hazardous chemical waste.
-
Decontamination: Thoroughly decontaminate the spill area with an appropriate solvent.
Disposal Plan
All waste generated from handling this compound is considered hazardous and must be disposed of according to institutional and regulatory guidelines.
Waste Segregation
-
Solid Waste: All contaminated solid waste (e.g., gloves, weigh paper, paper towels, disposable lab coats) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container for liquid chemical waste.
-
Sharps Waste: Contaminated sharps (e.g., needles, pipette tips) must be placed in a designated sharps container for hazardous chemical waste.
Disposal of Deuterated Compounds
While the deuterium in this compound is a stable isotope and does not pose a radiological hazard, it is still a regulated substance in some jurisdictions, particularly concerning export and large quantities. For laboratory-scale quantities, the primary concern is the chemical and pharmacological hazard of the compound itself. All waste must be disposed of through a licensed hazardous waste management company. Ensure that the waste manifest accurately reflects the nature of the waste.
Workflow and Logical Relationships
The following diagrams illustrate the key workflows for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Step-by-step protocol for responding to a spill of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
